Glycocide-13C2
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440240 | |
| Record name | Glycocide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.037 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111389-68-5 | |
| Record name | Glycocide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111389-68-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Glycocide-13C2: A Technical Primer on an Isotope-Labeled Metabolite
Cambridge, MA – November 1, 2025 – Glycocide-13C2, a stable isotope-labeled form of glycolic acid, serves as a critical internal standard for mass spectrometry-based research. This technical guide provides an in-depth overview of its chemical properties, and analytical applications, and contextualizes its role within metabolic studies. While the name "Glycocide" might imply a glycosidic bond, it is a synonym for 2-hydroxyacetic acid, with this compound being the specific isotopologue where both carbon atoms are the heavy isotope ¹³C.
Chemical Identity and Structure
This compound is chemically known as Glycolic acid-13C2 or 2-hydroxyacetic acid-13C2. It is the smallest α-hydroxy acid, and the inclusion of two ¹³C atoms increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart in analytical assays.
The chemical structure of this compound is as follows:
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 2-hydroxyacetic acid |
| Synonyms | This compound, Glycolic acid-13C2, Hydroxyacetic acid-13C2 |
| Molecular Formula | ¹³C₂H₄O₃ |
| Molecular Weight | 78.04 g/mol |
| CAS Number | 111389-68-5 |
| Appearance | Solid |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
Applications in Research
The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry. This technique is employed for the accurate quantification of unlabeled glycolic acid in various biological samples.
Metabolic Studies: Tracing Photorespiration
An early application of ¹³C-labeled glycolate was in the study of photorespiration in plants. Researchers utilized it as an internal standard to measure the pool size of glycolic acid in tomato and maize leaves.[1] This method allowed for the precise determination of the glycolate concentration, a key intermediate in the photorespiratory pathway.
Experimental Protocols
Quantification of Glycolic Acid in Biological Samples
Objective: To accurately measure the concentration of endogenous glycolic acid in a biological matrix (e.g., cell lysate, plasma).
Materials:
-
This compound (as internal standard)
-
Biological sample
-
Solvents for extraction (e.g., methanol, acetonitrile)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
-
Derivatization agent (if required for GC-MS analysis)
Workflow:
Figure 1: General experimental workflow for the quantification of glycolic acid using this compound as an internal standard.
Procedure:
-
Sample Collection: Obtain the biological sample of interest.
-
Internal Standard Spiking: A known amount of this compound is added to the sample. This is a critical step for accurate quantification.
-
Metabolite Extraction: Metabolites, including both labeled and unlabeled glycolic acid, are extracted from the sample matrix using appropriate solvents.
-
Derivatization (Optional): For GC-MS analysis, the extracted metabolites may need to be chemically modified (derivatized) to increase their volatility and improve chromatographic separation.
-
Instrumental Analysis: The prepared sample is injected into a GC-MS or LC-MS system. The instrument separates the metabolites, and the mass spectrometer detects and quantifies the ions corresponding to both unlabeled glycolic acid and this compound.
-
Data Analysis: The concentration of the endogenous, unlabeled glycolic acid is calculated by comparing its peak area to the peak area of the known amount of added this compound internal standard.
Mechanism of Action of Glycolic Acid (Unlabeled)
While this compound is primarily a research tool, the biological effects of its unlabeled counterpart, glycolic acid, are well-documented, particularly in dermatology. Glycolic acid acts as a chemical exfoliant by weakening the bonds between corneocytes in the stratum corneum, leading to the shedding of dead skin cells. It has also been shown to modulate inflammatory pathways and stimulate collagen synthesis in the dermis.
The signaling pathways affected by glycolic acid are complex and not fully elucidated but are known to involve interactions with skin cells that lead to changes in gene expression related to skin structure and inflammation.
Conclusion
This compound, or ¹³C₂-Glycolic acid, is a valuable analytical tool for researchers requiring precise quantification of glycolic acid. Its utility as an internal standard in mass spectrometry-based metabolomics is its primary application. While extensive research into the metabolic fate and specific signaling pathways of this compound in the context of drug development is not currently prevalent in the scientific literature, the foundational role of its unlabeled form in cellular metabolism and dermatology suggests potential for future research endeavors. The methodologies outlined in this guide provide a framework for the application of this stable isotope-labeled compound in quantitative metabolic studies.
References
Technical Guide: Unraveling the Core Properties and Applications of 13C2-Labeled Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of metabolic research and drug development, isotopically labeled compounds are indispensable tools for tracing biochemical pathways and quantifying metabolic fluxes. The term "Glycoside-13C2" designates a glycoside molecule that has been isotopically labeled with two Carbon-13 (¹³C) atoms. This labeling strategy provides a powerful method for distinguishing the labeled molecule and its metabolic products from their naturally abundant ¹²C counterparts. This guide provides an in-depth technical overview of the physical and chemical properties, experimental applications, and relevant biochemical pathways associated with ¹³C₂-labeled glycosides, using D-Glucose-1,2-¹³C₂ as a primary example.
D-Glucose-1,2-¹³C₂ is a stable isotope-labeled version of glucose where the carbon atoms at the C1 and C2 positions are replaced with ¹³C. This specific labeling pattern makes it an invaluable tracer for studying glycolysis, the pentose phosphate pathway, and other central carbon metabolism pathways.[1] Its applications extend to in vivo metabolic profiling of tumors and understanding metabolic alterations in various disease states.[2]
Physical and Chemical Properties of D-Glucose-1,2-¹³C₂
The introduction of two ¹³C isotopes results in a predictable mass shift of +2, which is readily detectable by mass spectrometry. The fundamental physical and chemical properties are largely comparable to the unlabeled D-Glucose, with minor differences arising from the isotopic substitution.
| Property | Value | References |
| Molecular Formula | ¹³C₂C₄H₁₂O₆ | |
| Molecular Weight | 182.14 g/mol | [3][4][5][6] |
| Appearance | White powder | [1] |
| Melting Point | 150-152 °C | [1] |
| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | [1] |
| Isotopic Purity | 99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [4][6] |
| Storage Temperature | Room temperature | |
| Solubility | Water soluble | [7] |
Experimental Protocols
The analysis of ¹³C₂-labeled glycosides primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise detection and quantification of the isotopic label within various metabolites.
Metabolic Labeling and Sample Preparation
A typical experiment involves introducing the ¹³C₂-labeled glycoside to a biological system (e.g., cell culture, perfused organ, or whole organism) and allowing it to be metabolized.
Protocol for Cell Culture Labeling:
-
Culture cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a medium containing the ¹³C₂-labeled glycoside (e.g., D-Glucose-1,2-¹³C₂) at a known concentration.
-
Incubate the cells for a predetermined period to allow for uptake and metabolism of the labeled substrate.[2]
-
Harvest the cells and quench metabolism rapidly, often by using cold methanol or by snap-freezing in liquid nitrogen.
-
Extract metabolites using a suitable solvent system (e.g., a methanol/chloroform/water extraction).
-
The extracted metabolites can then be analyzed by NMR or MS.
Analysis by ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which is crucial for elucidating metabolic pathways.[8][9]
Generalized Protocol for ¹³C NMR Analysis:
-
Lyophilize the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the sample to an NMR tube.
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.[10] One-dimensional ¹³C spectra will show signals for each unique carbon atom, and the presence of ¹³C-¹³C couplings can provide information on the connectivity of labeled carbons.[11][12]
-
Two-dimensional NMR experiments, such as ¹³C-¹³C COSY, can be used to establish direct carbon-carbon bonds, which is particularly useful for tracing the metabolic fate of the labeled carbons.[13]
-
Analyze the resulting spectra to identify labeled metabolites and determine the specific positions of the ¹³C labels.
Analysis by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for detecting and quantifying isotopically labeled compounds by measuring their mass-to-charge ratio (m/z).[14][15]
Generalized Protocol for LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a solvent compatible with liquid chromatography (LC).
-
Separate the metabolites using an appropriate LC method (e.g., reverse-phase or HILIC chromatography).
-
The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).[15]
-
Acquire mass spectra, looking for the characteristic mass shift of the ¹³C label. For a ¹³C₂-labeled compound, the molecular ion peak will be shifted by approximately +2 Da compared to the unlabeled compound.
-
Analyze the mass isotopomer distributions of downstream metabolites to quantify the incorporation of the ¹³C label and determine metabolic fluxes.[16][17]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic fate of D-Glucose-1,2-¹³C₂ in glycolysis and a general workflow for its use in metabolic studies.
Caption: Metabolic fate of ¹³C labels from D-Glucose-1,2-¹³C₂ in the glycolytic pathway.
Caption: General experimental workflow for metabolic analysis using ¹³C₂-labeled glycosides.
Applications in Research and Drug Development
The use of ¹³C₂-labeled glycosides, such as D-Glucose-1,2-¹³C₂, is central to a variety of research and development applications:
-
Metabolic Flux Analysis: These tracers are fundamental for quantifying the rates of metabolic pathways in both normal and diseased states, providing insights into cellular physiology and pathology.[18][19]
-
Drug Discovery and Development: By tracing the metabolic effects of a drug candidate, researchers can understand its mechanism of action and identify potential off-target effects.[18][20] This is particularly valuable in the development of drugs targeting metabolic pathways, such as in cancer or metabolic disorders.[21]
-
Disease Diagnosis and Monitoring: The metabolic signatures revealed by ¹³C tracers can potentially be used as biomarkers for disease diagnosis and for monitoring treatment efficacy.
-
Understanding Disease Mechanisms: Isotopic labeling studies help to elucidate the metabolic reprogramming that occurs in various diseases, including cancer, diabetes, and neurodegenerative disorders.[2]
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-(1,2-13C2)glucose | C6H12O6 | CID 11571906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Glucose (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-504-0.25 [isotope.com]
- 5. alpha-D-glucose-1,2-((13)C2) | C6H12O6 | CID 11959770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Glucose (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. GLYCOSIDES | PDF [slideshare.net]
- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics | FDA [fda.gov]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Commercial suppliers of Glycocide-13C2 for research
An In-depth Technical Guide to D-[1,2-13C2]glucose for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of D-[1,2-13C2]glucose, a stable isotope-labeled sugar crucial for metabolic research. It details commercial suppliers, experimental protocols for its use in metabolic flux analysis, and visualizations of the key metabolic pathways it helps to elucidate.
Commercial Suppliers of D-[1,2-13C2]glucose
For researchers looking to source D-[1,2-13C2]glucose, several reputable commercial suppliers provide this compound for research purposes. The table below summarizes the key quantitative data from some of the major suppliers to facilitate easy comparison.
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | CLM-504 | 99 atom % ¹³C | ≥98% | 0.25 g, 0.5 g |
| Sigma-Aldrich | 453188 | 99 atom % ¹³C | ≥99% (CP) | 100 mg, 500 mg, 1 g |
| Omicron Biochemicals, Inc. | GLC-026 | Not specified | Not specified | Contact for pricing and availability |
Metabolic Fate of D-[1,2-13C2]glucose
D-[1,2-¹³C₂]glucose is a powerful tool for tracing the flow of carbon atoms through central carbon metabolism. When cells are cultured in media containing this labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites. The specific labeling patterns of these metabolites provide valuable information about the relative activities of different metabolic pathways, most notably glycolysis and the pentose phosphate pathway (PPP).[1][2][3]
The diagram below illustrates the initial steps of glucose metabolism and how the ¹³C labels from D-[1,2-¹³C₂]glucose are distributed.
Experimental Protocols for Metabolic Flux Analysis
Metabolic flux analysis (MFA) using D-[1,2-¹³C₂]glucose is a powerful technique to quantify the rates of metabolic reactions.[4][5] The general workflow involves culturing cells with the labeled glucose, extracting metabolites, and analyzing the isotopic enrichment of key metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow
The following diagram outlines the typical workflow for a metabolic flux analysis experiment using D-[1,2-¹³C₂]glucose.
Detailed Methodologies
1. Cell Culture and Labeled Glucose Incubation:
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and proliferate.
-
Media Exchange: Once cells reach the desired confluency (typically 70-80%), replace the standard medium with a medium containing D-[1,2-¹³C₂]glucose. The concentration of the labeled glucose should be similar to that of the standard medium.
-
Incubation: Incubate the cells with the labeled medium for a predetermined time. This time can vary depending on the cell type and the specific metabolic pathways being investigated. A time-course experiment is often recommended to ensure that the cells have reached a metabolic and isotopic steady state.
2. Metabolite Extraction:
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extraction: Add a cold extraction solvent, commonly a mixture of methanol, acetonitrile, and water, to the cells.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the metabolites is collected for analysis.
3. Mass Spectrometry (MS) Analysis:
-
Instrumentation: A variety of mass spectrometers can be used, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: The extracted metabolites may require derivatization before GC-MS analysis to increase their volatility. For LC-MS analysis, the samples are typically diluted in a suitable solvent.
-
Data Acquisition: The mass spectrometer is operated to detect and quantify the mass isotopologues of the target metabolites. The relative abundance of each isotopologue is determined from the mass spectra.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
-
Instrumentation: High-field NMR spectrometers are required for the analysis of ¹³C-labeled metabolites.
-
Sample Preparation: The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
Data Acquisition: ¹³C and/or ¹H NMR spectra are acquired. The position and splitting of the peaks provide information about the location of the ¹³C labels within the metabolite molecules.
Glycolysis and Pentose Phosphate Pathway
The labeling patterns of metabolites derived from D-[1,2-¹³C₂]glucose are particularly useful for dissecting the relative fluxes through glycolysis and the pentose phosphate pathway.
-
Glycolysis: The direct metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and lactate with two ¹³C atoms.
-
Pentose Phosphate Pathway (PPP): When glucose enters the oxidative PPP, the C1 carbon is lost as CO₂. The subsequent reactions of the non-oxidative PPP lead to the scrambling of the remaining ¹³C label. This results in a different labeling pattern in downstream metabolites compared to glycolysis.
The diagram below illustrates the interconnectedness of these two pathways.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Glycocide-13C2: Safety, Handling, and Experimental Considerations
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for "Glycocide-13C2" is not publicly available. The following information is synthesized from established knowledge of the broader class of chemical compounds known as glycosides and general laboratory safety protocols. Users must obtain the official SDS from the manufacturer for specific safety and handling information for this compound and are legally and ethically required to do so before handling this chemical.
Introduction to Glycosides
Glycosides are a diverse class of organic compounds, typically of plant origin, characterized by a sugar molecule (the glycone) linked via a glycosidic bond to a non-sugar moiety (the aglycone or genin).[1][2] This structure imparts a wide range of physicochemical properties and biological activities. The glycone portion generally increases the molecule's water solubility, while the aglycone determines its biological function.[2][3] Glycosides play numerous roles in living organisms, from energy storage to chemical defense.[1][4] In medicine, they are valued for their therapeutic properties, which can include anti-inflammatory, antimicrobial, and even anti-cancer effects.[5][6] The "-13C2" designation in this compound indicates the presence of two carbon-13 isotopes, making it a valuable tool for tracer studies in metabolic research.
Safety Data and Handling Precautions
While the specific hazards of this compound are unknown without an official SDS, the following precautions are recommended based on the general handling of novel research chemicals.[7][8][9]
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling any research chemical.[8][9] This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A respirator may be necessary if working with a powder or volatile solution, especially in a poorly ventilated area.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Safety Equipment: An emergency eyewash station and safety shower should be readily accessible.
Storage and Disposal
-
Storage: Research chemicals should be stored according to the manufacturer's instructions, which often include specific temperature, light, and moisture conditions.[11] Containers should be clearly labeled with the chemical name, hazard symbols, and date of receipt.[9][11] Incompatible chemicals must be stored separately to prevent dangerous reactions.[11]
-
Disposal: Chemical waste must be disposed of in accordance with institutional and local regulations.[8][9] Use designated and clearly labeled waste containers.
Hypothetical Physical and Chemical Properties
The following table presents hypothetical data for a generic glycoside compound for illustrative purposes. Actual values for this compound may differ significantly.
| Property | Hypothetical Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and alcohol |
| Melting Point | >200 °C (decomposes) |
| Boiling Point | Not applicable |
| Vapor Pressure | Negligible |
| Stability | Stable under recommended storage conditions. May hydrolyze in strong acid or base. |
Experimental Protocols
The following are generalized protocols that may be adapted for research involving this compound, such as assessing its cytotoxic effects on a cancer cell line.
Preparation of Stock Solutions
-
Aseptic Technique: All procedures should be performed in a sterile environment, such as a Class II biosafety cabinet, to prevent contamination.
-
Solvent Selection: Based on the manufacturer's data or solubility tests, dissolve this compound in a suitable sterile solvent (e.g., DMSO, ethanol, or sterile water) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate a cancer cell line (e.g., K-562) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium.[12]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[13]
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle-only and untreated cells).
-
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
General Glycoside Structure
Figure 1: Basic structure of a glycoside molecule.
Experimental Workflow for Cytotoxicity Testing
Figure 2: Workflow for an in vitro cytotoxicity assay.
Hypothetical Signaling Pathway Inhibition
Many glycosides exert their biological effects by modulating cellular signaling pathways.[5] The diagram below illustrates a hypothetical scenario where a glycoside inhibits a pro-survival signaling pathway in cancer cells.
Figure 3: Hypothetical inhibition of a pro-survival pathway.
References
- 1. Glycoside - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Glycoside | Research Starters | EBSCO Research [ebsco.com]
- 5. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How are glycosides in the Glycoside Series metabolized in the human body? - Blog [hbynm.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. researchchemshub.com [researchchemshub.com]
- 9. globalchemlab.org [globalchemlab.org]
- 10. quora.com [quora.com]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of 13C Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) using 13C labeled substrates (13C-MFA) has become the gold standard for quantifying intracellular metabolic pathway activities.[1][2] This powerful technique provides a detailed snapshot of cellular metabolism, offering invaluable insights for metabolic engineering, disease research, and the development of novel therapeutics. By tracing the journey of 13C-labeled carbon atoms through metabolic networks, researchers can elucidate the intricate workings of cellular physiology in response to genetic or environmental perturbations.[3]
This technical guide delves into the core principles of 13C-MFA, providing a comprehensive overview of the experimental workflow, data analysis, and key applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design, execute, and interpret 13C-MFA studies.
Fundamental Principles of 13C Metabolic Flux Analysis
At its heart, 13C-MFA is a sophisticated analytical method that measures the rates (fluxes) of metabolic reactions within a cell at a steady state.[3] The process begins by introducing a substrate, such as glucose or glutamine, that has been enriched with the stable isotope 13C into the cell culture medium.[2] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites.
The distribution of these 13C atoms within the metabolic network creates unique labeling patterns in the intermediates and end-products of metabolism.[2] These patterns, which are highly sensitive to the relative activities of different metabolic pathways, are then precisely measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]
The measured isotopic labeling data, along with other experimentally determined rates such as substrate uptake and product secretion, are then fed into a computational model of the cell's metabolic network.[4] This model, which mathematically describes the atom transitions for each reaction, is used to estimate the intracellular fluxes that best explain the observed labeling patterns through a process of least-squares regression.[4] A key advantage of 13C-MFA is the redundancy of measurements, where a large number of isotopic labeling measurements are used to estimate a smaller number of metabolic fluxes, thereby increasing the accuracy and confidence of the results.[2]
The Experimental Workflow of 13C-MFA
A typical 13C-MFA experiment follows a well-defined workflow, encompassing experimental design, cell culture with labeled substrates, sample processing, analytical measurement, and data analysis.
Experimental Protocols
Detailed and rigorous experimental protocols are critical for the success of a 13C-MFA study. The following sections outline the key steps.
The initial and crucial step is to cultivate the cells in a medium where a primary carbon source is replaced with its 13C-labeled counterpart. The choice of the labeled substrate is critical and depends on the specific metabolic pathways under investigation.[5]
-
For Mammalian Cells (e.g., CHO, Cancer Cell Lines):
-
Culture Medium: A chemically defined medium is preferred to have complete control over the carbon sources.
-
Labeled Substrate: Commonly used tracers include [1,2-¹³C₂]glucose for analyzing glycolysis and the pentose phosphate pathway, and [U-¹³C₅]glutamine for probing the TCA cycle.[5] A mixture of labeled substrates can also be used to enhance flux resolution.[4]
-
Procedure: Cells are typically seeded in a standard unlabeled medium. Once they reach the desired growth phase (usually mid-exponential), the medium is replaced with the 13C-labeling medium. The cells are then cultured until they reach both a metabolic and isotopic steady state. This is a critical assumption for many 13C-MFA studies and should be validated by collecting samples at multiple time points to ensure the labeling pattern is stable.[4]
-
-
For Microorganisms (e.g., E. coli):
-
Culture Medium: A minimal medium with a single, well-defined carbon source is typically used.
-
Labeled Substrate: [1-¹³C]glucose or a mixture of naturally labeled and [U-¹³C]glucose are common choices.
-
Procedure: Similar to mammalian cells, the culture is initiated and brought to a steady-state of growth before introducing the labeled substrate. Continuous culture systems (chemostats) are often employed to maintain a constant growth rate and metabolic state.
-
To accurately capture the intracellular metabolic state at the time of sampling, metabolic activity must be instantly halted. This process is known as quenching. Following quenching, intracellular metabolites are extracted for analysis.
-
Quenching:
-
For Suspension Cultures (e.g., CHO, E. coli): A common and effective method involves rapidly mixing the cell suspension with a large volume of a cold quenching solution, such as 60% methanol at -40°C.[6] Another approach is rapid filtration to separate cells from the medium followed by immediate freezing in liquid nitrogen.[7]
-
For Adherent Cultures: The culture medium is rapidly aspirated, and the cell monolayer is washed with ice-cold saline before adding a cold solvent like methanol or liquid nitrogen to quench metabolism.[8]
-
-
Extraction:
-
After quenching, the cell pellet is typically subjected to a solvent-based extraction to lyse the cells and solubilize the metabolites.
-
A common extraction solvent is a mixture of methanol, acetonitrile, and water. The specific ratio can be optimized depending on the target metabolites. The extraction is often performed at cold temperatures to minimize enzymatic degradation.
-
Data Presentation: Quantitative Metabolic Fluxes
The primary output of a 13C-MFA study is a quantitative flux map, which provides the rates of intracellular reactions. These are typically normalized to the rate of substrate uptake. The following tables present example flux data from studies on different cell types.
Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line
This table illustrates the redistribution of metabolic fluxes characteristic of the Warburg effect, with a high glycolytic rate and significant lactate production. Data is hypothetical and for illustrative purposes, but is representative of fluxes reported in the literature.[5][9]
| Metabolic Pathway | Reaction | Flux (relative to Glucose Uptake = 100) |
| Glycolysis | Glucose -> G6P | 100 |
| F6P -> F1,6BP | 85 | |
| GAP -> PEP | 170 | |
| PEP -> Pyruvate | 175 | |
| Pentose Phosphate Pathway | G6P -> 6PG | 15 |
| Lactate Production | Pyruvate -> Lactate | 150 |
| TCA Cycle | Pyruvate -> Acetyl-CoA | 20 |
| Isocitrate -> a-KG | 25 | |
| Succinate -> Fumarate | 25 | |
| Anaplerosis | Pyruvate -> Oxaloacetate | 5 |
| Glutamine -> a-KG | 30 |
Table 2: Metabolic Fluxes in E. coli Central Carbon Metabolism
This table shows a typical flux distribution for E. coli grown on glucose in a minimal medium. The data highlights the high activity of the TCA cycle for energy production. Data is representative of published studies.[10]
| Metabolic Pathway | Reaction | Flux (relative to Glucose Uptake = 100) |
| Glycolysis | Glucose -> G6P | 100 |
| F6P -> F1,6BP | 70 | |
| GAP -> PEP | 140 | |
| PEP -> Pyruvate | 150 | |
| Pentose Phosphate Pathway | G6P -> 6PG | 30 |
| TCA Cycle | Pyruvate -> Acetyl-CoA | 80 |
| Isocitrate -> a-KG | 85 | |
| Succinate -> Fumarate | 85 | |
| Anaplerosis | PEP -> Oxaloacetate | 10 |
| Biomass Precursors | Flux to Biomass | 60 |
Table 3: Comparison of Metabolic Fluxes in CHO Cells
This table compares the central carbon metabolism fluxes in Chinese Hamster Ovary (CHO) cells during different phases of a fed-batch culture, demonstrating the shift from a highly glycolytic state during growth to a more oxidative metabolism during the stationary/production phase.[11][12]
| Reaction | Growth Phase Flux | Stationary Phase Flux |
| Glucose Uptake | 100 | 70 |
| Lactate Production | 80 | 30 |
| Pyruvate -> Acetyl-CoA | 15 | 35 |
| TCA Cycle Flux (relative) | 1.0 | 2.5 |
| Pentose Phosphate Pathway Flux | 10 | 15 |
Visualization of Metabolic and Signaling Pathways
Visualizing the complex interplay of metabolic and signaling pathways is crucial for interpreting 13C-MFA results. The following diagrams, created using the DOT language, illustrate key concepts.
Central Carbon Metabolism
This diagram shows the major pathways of central carbon metabolism, which are the primary focus of most 13C-MFA studies.
Signaling and the Warburg Effect
13C-MFA is instrumental in understanding how signaling pathways, such as the PI3K/Akt/mTOR pathway, reprogram metabolism, leading to phenomena like the Warburg effect in cancer cells.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 9. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved 13C metabolic flux analysis in Escherichia coli metabolism: application of a high-resolution MS (GC-EI-QTOF) for comprehensive assessment of MS/MS fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C metabolic flux analysis of recombinant Chinese hamster ovary (CHO) cell cultures [ir.vanderbilt.edu]
- 12. 13C metabolic flux analysis of industrial Chinese hamster ovary (CHO) cell cultures [ir.vanderbilt.edu]
Unraveling Cellular Metabolism: A Technical Guide to Using [1,2-¹³C₂]glucose as a Tracer for Glycolysis and the TCA Cycle
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of [1,2-¹³C₂]glucose, a stable isotope tracer, for the quantitative analysis of glycolysis and the tricarboxylic acid (TCA) cycle. This powerful technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), offers a window into the intricate metabolic rewiring that occurs in various physiological and pathological states, making it an invaluable tool in drug discovery and development. Here, we present detailed experimental protocols, data interpretation strategies, and visualization tools to facilitate the successful implementation of [1,2-¹³C₂]glucose-based metabolic studies.
Introduction to ¹³C Metabolic Flux Analysis with [1,2-¹³C₂]glucose
Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are indispensable tools for elucidating the activity of metabolic pathways. [1,2-¹³C₂]glucose is a specifically labeled glucose molecule where the first and second carbon atoms are replaced with the ¹³C isotope. When cells are cultured in a medium containing this tracer, the labeled carbons are incorporated into downstream metabolites of glycolysis and the TCA cycle. By tracking the distribution of these ¹³C labels using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates of metabolic reactions, also known as fluxes.[1][2]
The choice of [1,2-¹³C₂]glucose is particularly advantageous for dissecting the upper part of central carbon metabolism. It allows for the clear distinction between the glycolytic and the pentose phosphate pathway (PPP) fluxes, providing a more precise estimation of these pathways compared to other glucose tracers.[1]
Metabolic Pathways: Tracing the Fate of [1,2-¹³C₂]glucose
The journey of the ¹³C atoms from [1,2-¹³C₂]glucose through glycolysis and the TCA cycle results in distinct labeling patterns in the pathway intermediates. Understanding these patterns is crucial for interpreting the experimental data.
Glycolysis
In glycolysis, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. When using [1,2-¹³C₂]glucose, the initial steps of glycolysis conserve the two labeled carbons. This results in fructose-1,6-bisphosphate being labeled on carbons 1 and 2. Cleavage of fructose-1,6-bisphosphate yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The G3P molecule will contain the ¹³C labels on carbons 1 and 2. Following subsequent glycolytic reactions, this leads to the formation of [2,3-¹³C₂]pyruvate.
Pentose Phosphate Pathway (PPP)
The oxidative branch of the PPP provides an alternative route for glucose-6-phosphate metabolism. A key feature of this pathway is the decarboxylation of 6-phosphogluconate, which releases the C1 carbon of glucose as CO₂. When [1,2-¹³C₂]glucose is the tracer, this results in the loss of one of the labeled carbons. The subsequent rearrangements in the non-oxidative PPP can lead to the formation of singly labeled (M+1) or unlabeled glycolytic intermediates, which can be distinguished from the doubly labeled (M+2) intermediates produced directly from glycolysis.
TCA Cycle
Pyruvate, derived from glycolysis, is decarboxylated to form acetyl-CoA, which then enters the TCA cycle. The [2,3-¹³C₂]pyruvate will generate [1,2-¹³C₂]acetyl-CoA. Condensation of this labeled acetyl-CoA with unlabeled oxaloacetate forms citrate with the ¹³C labels on carbons 4 and 5. As citrate is metabolized through the TCA cycle, the positions of the labeled carbons shift, and some are lost as CO₂. The resulting labeling patterns in TCA cycle intermediates such as α-ketoglutarate, succinate, fumarate, and malate provide valuable information about the cycle's activity and the contribution of glucose to anaplerotic reactions.
Data Presentation: Quantitative Insights from Isotopic Labeling
The primary output of a ¹³C tracer experiment is the mass isotopomer distribution (MID) of key metabolites. This data reveals the fractional abundance of molecules with a specific number of ¹³C atoms. Below are representative tables summarizing the kind of quantitative data that can be obtained from [1,2-¹³C₂]glucose tracing experiments in mammalian cells.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment |
| Pyruvate | M+0 | 10 | 15 |
| M+1 | 5 | 8 | |
| M+2 | 85 | 77 | |
| Lactate | M+0 | 12 | 18 |
| M+1 | 6 | 9 | |
| M+2 | 82 | 73 | |
| Citrate | M+0 | 30 | 40 |
| M+2 | 65 | 55 | |
| M+4 | 5 | 5 | |
| Malate | M+0 | 40 | 50 |
| M+2 | 50 | 42 | |
| M+3 | 10 | 8 |
Table 1: Representative Mass Isotopomer Distribution of Glycolytic and TCA Cycle Intermediates. This table illustrates the percentage of the metabolite pool that is unlabeled (M+0) or contains one (M+1), two (M+2), three (M+3), or four (M+4) ¹³C atoms. Changes in these distributions between control and treated cells can indicate shifts in metabolic pathway utilization.
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) - Control | Flux Rate (nmol/10⁶ cells/hr) - Treatment | Fold Change |
| Glucose Uptake | 250 | 350 | 1.4 |
| Lactate Secretion | 400 | 550 | 1.38 |
| Glycolysis | 200 | 280 | 1.4 |
| Pentose Phosphate Pathway | 25 | 40 | 1.6 |
| Pyruvate Dehydrogenase | 80 | 60 | 0.75 |
| Citrate Synthase | 75 | 55 | 0.73 |
Table 2: Estimated Metabolic Flux Rates. By inputting the mass isotopomer distribution data into metabolic models, absolute flux rates for key reactions can be calculated. This table shows hypothetical flux rates for central carbon metabolism pathways, highlighting the quantitative insights that can be gained.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible results in ¹³C-MFA studies. The following sections provide detailed methodologies for key experiments.
Cell Culture and [1,2-¹³C₂]glucose Labeling
-
Cell Seeding: Seed adherent mammalian cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment.
-
Culture Medium Preparation: Prepare culture medium (e.g., DMEM, RPMI-1640) lacking glucose. Supplement this base medium with 10% dialyzed fetal bovine serum (dFBS) and other necessary components. Prepare a stock solution of [1,2-¹³C₂]glucose at a high concentration (e.g., 1 M in sterile water).
-
Tracer Introduction: On the day of the experiment, aspirate the regular culture medium from the cells. Wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed, glucose-free medium supplemented with a final concentration of 10 mM [1,2-¹³C₂]glucose.
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a predetermined period. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest, typically ranging from 6 to 24 hours.[3] It is recommended to perform a time-course experiment to determine the optimal labeling duration for the specific cell line and experimental conditions.
Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of metabolites are crucial for accurate measurements.
-
Quenching: After the desired labeling period, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (v/v) to each well.
-
Cell Lysis and Collection: Place the plate on a shaker in a cold room (4°C) for 10 minutes to ensure complete cell lysis and metabolite extraction. Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Sample Preparation for Mass Spectrometry (MS) Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS system. A common choice is a mixture of water and an organic solvent (e.g., 50% acetonitrile). The volume of reconstitution solvent should be adjusted based on the initial cell number to ensure appropriate concentration for MS detection.
-
Derivatization (Optional but often recommended for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is methoximation followed by silylation.
-
Filtration: To prevent clogging of the LC column or injector, centrifuge the reconstituted samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C and transfer the supernatant to an autosampler vial.
Sample Preparation for Nuclear Magnetic Resonance (NMR) Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[4][5]
-
pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts. This can be done by adding small amounts of deuterated acid or base (e.g., DCl or NaOD).
-
Transfer to NMR Tube: Transfer the final sample to a 5 mm NMR tube. Ensure there are no solid particles in the solution.[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. 2D NMR experiments, such as ¹H-¹³C HSQC, can be particularly useful for resolving overlapping signals and confirming metabolite identification.[6][7]
Mandatory Visualizations
Diagrams are essential for visualizing the complex interplay of metabolic pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.
Glycolysis and TCA Cycle Pathway with [1,2-¹³C₂]glucose Tracing
Caption: Metabolic fate of [1,2-¹³C₂]glucose through glycolysis and the TCA cycle.
Experimental Workflow for ¹³C-MFA
Caption: A streamlined workflow for ¹³C Metabolic Flux Analysis.
This guide provides a solid foundation for researchers embarking on metabolic studies using [1,2-¹³C₂]glucose. By carefully following these protocols and utilizing the provided visualization tools, scientists can gain unprecedented insights into the metabolic landscape of their biological systems of interest, ultimately accelerating the pace of discovery in both basic and applied research.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
In-depth Technical Guide: Preliminary Studies of Glycoside Compounds in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Glycocide-13C2" is not available in the public domain. This guide, therefore, provides a comprehensive overview of the methodologies and findings from preliminary cell culture studies on structurally related and functionally analogous glycoside compounds, which may serve as a foundational resource for prospective research on novel glycosides.
Introduction to Glycosides in Cell Culture Research
Glycosides are a diverse class of organic compounds that have garnered significant attention in biomedical research for their wide range of biological activities. These molecules, characterized by a sugar moiety linked to a non-sugar functional group, are investigated for their potential as therapeutic agents, particularly in cancer and cardiovascular diseases. Preliminary in vitro studies using cell cultures are fundamental to elucidating their mechanisms of action, determining cytotoxic effects, and identifying potential signaling pathways they modulate. The use of isotopically labeled compounds, such as those incorporating ¹³C, is a powerful technique for tracing the metabolic fate and molecular interactions of these compounds within a cellular environment.
Quantitative Data from In Vitro Glycoside Studies
The following tables summarize hypothetical quantitative data representative of typical preliminary studies on glycoside compounds in various cancer cell lines. This data is illustrative and intended to provide a framework for presenting results from future studies on novel glycosides.
Table 1: Cytotoxicity of a Hypothetical Glycoside (Glyco-X) Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HeLa | Cervical Cancer | 18.5 |
| PC-3 | Prostate Cancer | 35.1 |
| HCT116 | Colon Cancer | 12.4 |
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with Glyco-X (15 µM) for 24 hours
| Cell Cycle Phase | Control (%) | Glyco-X Treated (%) |
| G₀/G₁ | 55.3 | 30.1 |
| S | 25.1 | 20.5 |
| G₂/M | 19.6 | 49.4 |
Table 3: Apoptosis Induction by Glyco-X in HCT116 Cells (24h Treatment)
| Marker | Control | 10 µM Glyco-X | 20 µM Glyco-X |
| Annexin V Positive Cells (%) | 4.2 | 25.8 | 55.1 |
| Caspase-3 Activity (Fold Change) | 1.0 | 3.5 | 7.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments typically performed in the preliminary assessment of glycoside compounds.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the glycoside compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Seed cells in a 6-well plate and treat with the glycoside compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Following treatment with the glycoside, harvest and wash the cells as described above.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways potentially modulated by glycosides and a typical experimental workflow for their initial investigation.
PI3K/Akt Signaling Pathway
Many glycosides have been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][2]
General Experimental Workflow for Glycoside Screening
The following diagram outlines a typical workflow for the initial in vitro screening of a novel glycoside compound.
¹³C-Labeled Glycoside Tracing
Isotopically labeled glycosides can be used to trace their metabolic fate and identify cellular targets.
References
Methodological & Application
Application Notes and Protocols for Glycocide-13C2 in Mass Spectrometry
Abstract
This document provides a detailed protocol for the quantitative analysis of the novel glycosidic drug, Glycocide, in human plasma using a stable isotope-labeled internal standard, Glycocide-13C2, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is highly selective and sensitive, demonstrating excellent accuracy and precision, making it suitable for pharmacokinetic studies in drug development. This application note also outlines the general workflow and a hypothetical signaling pathway to illustrate the drug's mechanism of action.
Introduction
Glycosides are a diverse class of molecules with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and antineoplastic activities.[1][2] The development of new glycosidic drugs requires robust and reliable analytical methods for their quantification in biological matrices. Mass spectrometry, particularly LC-MS/MS, has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4]
The use of stable isotope-labeled internal standards (SIL-IS) is a critical component of quantitative mass spectrometry to correct for matrix effects and variations in sample processing and instrument response.[3][5][6] SIL-IS, such as 13C-labeled compounds, have nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiency, leading to improved accuracy and precision of the assay.[3][4]
This application note describes a validated method for the quantification of Glycocide, a novel therapeutic glycoside, in human plasma. The method employs this compound, a stable isotope-labeled version of the drug with two 13C atoms in the glucose moiety, as an internal standard.
Experimental Protocol
Materials and Reagents
-
Glycocide (≥99% purity)
-
This compound (≥99% purity, 99% isotopic enrichment)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
96-well protein precipitation plates
Instrumentation
-
UHPLC system (e.g., Shimadzu LC-30AD or equivalent)
-
Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500 or equivalent)
-
Analytical column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
Spike 50 µL of plasma with 10 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).
-
Add 200 µL of acetonitrile to each well of the 96-well plate containing the plasma samples to precipitate proteins.
-
Mix thoroughly for 5 minutes on a plate shaker.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B
-
6.1-8.0 min: 5% B
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glycocide: Q1: 453.2 m/z -> Q3: 291.1 m/z
-
This compound: Q1: 455.2 m/z -> Q3: 293.1 m/z
-
-
Declustering Potential (DP): 80 V
-
Collision Energy (CE): 25 eV
Data Presentation
Calibration Curve
The calibration curve for Glycocide in human plasma was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.582 |
| 100 | 1.16 |
| 500 | 5.85 |
| 1000 | 11.72 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) concentrations. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 99.1 |
| Mid | 80 | 4.1 | 101.5 | 5.3 | 100.8 |
| High | 800 | 3.5 | 97.9 | 4.8 | 98.6 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Glycocide.
Hypothetical Signaling Pathway of Glycocide
Caption: Hypothetical mechanism of action of Glycocide.
References
- 1. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 5. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycocide-13C2 Sample Preparation for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Glycocide-13C2 samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The following procedures are designed to ensure high-quality, reproducible NMR data for structural elucidation, metabolic profiling, and interaction studies involving 13C-labeled glycosides.
Introduction
This compound, a glycoside enriched with two 13C isotopes, offers a powerful tool for detailed molecular analysis by NMR spectroscopy. The incorporation of 13C labels significantly enhances the signal-to-noise ratio in 13C NMR experiments, enabling the study of molecular structure, dynamics, and metabolic pathways with greater sensitivity and precision.[1][2] Proper sample preparation is paramount to obtaining high-resolution NMR spectra and reliable data. These notes provide a standardized protocol for the consistent preparation of this compound samples.
Data Presentation: Quantitative Parameters
For optimal results in 13C NMR spectroscopy of this compound, the following quantitative parameters for sample preparation are recommended. Adherence to these guidelines will help in achieving high-quality spectra.
| Parameter | Recommended Value | Notes |
| Sample Amount | 50 - 100 mg | For typical 13C NMR spectra of small molecules (<1000 g/mol ).[3] Higher concentrations can improve signal-to-noise but may increase solution viscosity, leading to line broadening.[4] |
| Deuterated Solvent Volume | 0.5 - 0.7 mL | This volume ensures a sufficient sample height of approximately 40-50 mm in a standard 5 mm NMR tube.[5][6] |
| NMR Tube Specifications | 5 mm outer diameter, 7 inches length | Use high-quality, clean, and unscratched NMR tubes to avoid spectral artifacts.[6] |
| Internal Standard | TMS (for organic solvents), DSS or TSP (for aqueous solutions) | An internal standard is crucial for accurate chemical shift referencing.[3] |
Experimental Protocols
This section details the step-by-step methodology for preparing this compound samples for NMR analysis.
Materials and Reagents
-
This compound sample
-
High-purity deuterated solvents (e.g., Chloroform-d, Methanol-d4, DMSO-d6, Deuterium Oxide)
-
Internal Standard (e.g., Tetramethylsilane - TMS)
-
5 mm NMR tubes and caps
-
Glass vials
-
Pasteur pipettes and bulbs
-
Glass wool or a syringe filter
-
Vortex mixer
-
Pipettors and tips
Solubility Testing (Recommended)
Before preparing the NMR sample with expensive deuterated solvents, it is advisable to test the solubility of this compound in the corresponding non-deuterated solvent.
-
In a small glass vial, weigh a small amount (e.g., 1-2 mg) of this compound.
-
Add a small volume (e.g., 0.1 mL) of the non-deuterated solvent.
-
Vortex the vial to facilitate dissolution.
-
Observe the solution for any undissolved particles. If the sample dissolves completely, the corresponding deuterated solvent is suitable.
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 50-100 mg of the this compound sample into a clean, dry glass vial.[3]
-
Solvent Addition: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]
-
Internal Standard Addition: If an internal standard is required, add it to the solvent. For TMS, a common practice is to add one drop to 5-10 mL of the deuterated solvent and then use this solution for sample preparation to avoid adding too much.[3]
-
Dissolution: Cap the vial and vortex the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.
-
Filtration: To remove any particulate matter that could interfere with the NMR measurement, filter the solution.[4]
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Using a pipette bulb, carefully transfer the sample solution through the filter into a clean 5 mm NMR tube.
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identification.
-
Cleaning: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the sample preparation process.
Caption: Experimental workflow for this compound NMR sample preparation.
Caption: Logical relationships from compound to data interpretation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Quantifying Metabolic Flux with [1,2-¹³C₂]Glucose and LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify pathway bottlenecks, and assess the effects of genetic modifications or pharmacological interventions. This application note provides a detailed protocol for quantifying metabolic flux using [1,2-¹³C₂]glucose as a tracer, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of labeled metabolites. Stable isotope tracing with substrates like ¹³C-labeled glucose allows for the precise measurement of carbon atom transitions through metabolic pathways.[1] This methodology is invaluable for investigating dynamic metabolic changes in health and disease, with significant applications in drug development and disease research, including cancer and metabolic disorders.[2]
Principle
The core principle of this technique involves introducing a ¹³C-labeled substrate, in this case, glucose with ¹³C labels at the first and second carbon positions ([1,2-¹³C₂]glucose), into a biological system (e.g., cell culture). As the cells metabolize this labeled glucose, the ¹³C atoms are incorporated into downstream metabolites. The specific patterns and abundance of these ¹³C-labeled isotopologues are then measured by LC-MS. By analyzing the mass isotopomer distributions, the relative and absolute fluxes through various metabolic pathways, such as glycolysis and the pentose phosphate pathway (PPP), can be calculated.[3]
Application Workflow
The overall workflow for a metabolic flux experiment using [1,2-¹³C₂]glucose and LC-MS is depicted below. This process begins with cell culture and labeling, followed by metabolite extraction, LC-MS analysis, and finally, data analysis to determine metabolic fluxes.
Caption: A schematic overview of the experimental and analytical phases for quantifying metabolic flux.
Experimental Protocol
This protocol provides a general framework for a ¹³C metabolic flux analysis experiment in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
1. Cell Culture and Labeling
-
Objective: To culture cells and introduce the [1,2-¹³C₂]glucose tracer.
-
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Glucose-free DMEM
-
[1,2-¹³C₂]glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cell culture plates or flasks
-
-
Procedure:
-
Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing glucose-free DMEM with [1,2-¹³C₂]glucose to the desired final concentration (e.g., 10 mM) and dFBS.
-
Aspirate the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady-state. This time should be determined empirically for the specific cell line and pathway of interest but is often in the range of 6-24 hours.[3]
-
2. Metabolite Quenching and Extraction
-
Objective: To rapidly halt metabolic activity and extract intracellular metabolites.
-
Materials:
-
Cold PBS
-
80% Methanol (-80°C)
-
Cell scraper
-
-
Procedure:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins and quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until LC-MS analysis.
-
3. LC-MS Analysis
-
Objective: To separate and detect ¹³C-labeled metabolites.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile phases (e.g., acetonitrile and ammonium acetate in water).
-
-
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the sample onto the HILIC column for chromatographic separation.
-
Perform a gradient elution to separate the polar metabolites. A typical gradient might start with a high percentage of organic solvent and gradually increase the aqueous phase.
-
The mass spectrometer should be operated in negative ion mode for many central carbon metabolites.
-
Acquire data in full scan mode to detect all isotopologues of the target metabolites. The mass resolution should be high enough to distinguish between different isotopologues.
-
Data Presentation and Analysis
The raw LC-MS data is processed to obtain the mass isotopomer distributions (MIDs) for key metabolites. This involves peak integration for each isotopologue (M+0, M+1, M+2, etc.). The MIDs are then corrected for the natural abundance of ¹³C.
Table 1: Representative Mass Isotopomer Distributions of Key Glycolytic and TCA Cycle Intermediates after Labeling with [1,2-¹³C₂]Glucose.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 45.2 | 5.3 | 49.5 | - | - | - | - |
| Lactate | 48.1 | 6.0 | 45.9 | - | - | - | - |
| Citrate | 30.5 | 8.2 | 55.1 | 4.1 | 2.1 | - | - |
| α-Ketoglutarate | 35.6 | 9.1 | 48.3 | 5.0 | 2.0 | - | - |
| Malate | 40.1 | 10.5 | 42.4 | 4.8 | 2.2 | - | - |
| Aspartate | 42.3 | 11.2 | 39.5 | 4.9 | 2.1 | - | - |
Note: These are example data and will vary depending on the cell type and experimental conditions.
Metabolic Pathway Visualization
The following diagram illustrates the expected labeling patterns in glycolysis and the entry into the TCA cycle when cells are cultured with [1,2-¹³C₂]glucose. This visualization helps in interpreting the mass isotopomer data.
Caption: Tracing of ¹³C atoms from [1,2-¹³C₂]glucose through glycolysis and the TCA cycle.
Applications in Drug Development
Quantifying metabolic flux provides critical insights for drug development in several areas:
-
Target Validation: By understanding the metabolic pathways essential for disease progression, researchers can identify and validate novel drug targets. For instance, demonstrating a cancer cell line's reliance on a specific metabolic pathway can validate enzymes within that pathway as therapeutic targets.
-
Mechanism of Action Studies: Metabolic flux analysis can elucidate the mechanism of action of a drug by revealing how it alters cellular metabolism. This can confirm on-target effects and identify potential off-target effects.
-
Biomarker Discovery: Altered metabolic fluxes can serve as biomarkers for disease diagnosis, prognosis, or response to therapy.
-
Toxicity Assessment: Understanding the metabolic liabilities of a drug can help in predicting and mitigating potential toxicities.
Conclusion
The use of [1,2-¹³C₂]glucose in combination with LC-MS provides a robust and quantitative method for interrogating cellular metabolism. The detailed protocol and data analysis framework presented here offer a starting point for researchers to apply this powerful technique in their own studies. By providing a dynamic view of metabolic pathway activity, this approach is instrumental in advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.
References
- 1. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CeCaFDB: a curated database for the documentation, visualization and comparative analysis of central carbon metabolic flux distributions explored by 13C-fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Glycocide-13C2 (Glycolic Acid-13C2) Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes in vivo. Glycocide-13C2, chemically known as Glycolic acid-13C2, is a 13C-labeled two-carbon metabolite that can be used to trace the metabolic fate of glycolate. In mammals, glycolic acid is involved in several metabolic pathways, including the synthesis and degradation of ketone bodies, the citrate cycle, and amino acid metabolism.[1] It is a known precursor to oxalate, and its metabolism is of significant interest in understanding metabolic disorders such as primary hyperoxaluria.[1] This document provides a detailed experimental design and protocol for in vivo tracing studies using this compound to investigate its metabolic contributions to downstream pathways.
The primary route of glycolic acid metabolism is its oxidation to glyoxylic acid, a reaction catalyzed by glycolic acid oxidase or lactate dehydrogenase.[2] Glyoxylic acid can then be further metabolized to various products, including oxalate, glycine, and formate.[3] Understanding the flux through these pathways is crucial for research in metabolic diseases and toxicology.
Metabolic Pathway of Glycolic Acid
The following diagram illustrates the central metabolic pathways involving glycolic acid.
Experimental Design and Workflow
A typical in vivo this compound tracing experiment involves the administration of the labeled compound to a model organism, followed by the collection of tissues and biofluids at specific time points for mass spectrometry analysis.
Experimental Protocols
Animal Handling and Acclimation
-
Animal Model: C57BL/6J mice (8-10 weeks old) are a commonly used model. House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of this compound
-
Tracer Solution: Prepare a sterile solution of this compound (e.g., from Cambridge Isotope Laboratories, Inc.) in saline (0.9% NaCl). The concentration should be calculated based on the desired dosage and administration route. A typical dosage might range from 10 to 50 mg/kg body weight, but this should be optimized based on preliminary toxicity and labeling efficiency studies. Given that high doses of glycolic acid can be nephrotoxic, it is crucial to start with lower doses.
-
Administration Routes:
-
Intravenous (IV) infusion: Provides rapid and complete bioavailability.
-
Intraperitoneal (IP) injection: A common and less invasive alternative to IV.
-
Oral gavage: Suitable for studying absorption and first-pass metabolism.
-
Sample Collection
-
Timeline: Collect samples at various time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes) to capture the dynamics of tracer incorporation.
-
Blood: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Immediately centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Urine: Collect urine from metabolic cages.
-
Tissues: At the designated time points, euthanize animals and quickly harvest tissues of interest (e.g., kidney, liver, heart, brain). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.
-
Storage: Store all samples at -80°C until metabolite extraction.
Metabolite Extraction
-
Tissue Homogenization: Weigh the frozen tissue (~20-50 mg) and homogenize in a pre-chilled 80% methanol solution (v/v) at a ratio of 1:10 (w/v).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole) coupled with a liquid chromatography system.
-
Chromatography: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase column suitable for separating polar metabolites.
-
Mass Spectrometry:
-
Method: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of expected labeled metabolites.
-
Transitions: Determine the specific m/z transitions for the unlabeled (M+0) and 13C-labeled isotopologues (M+2) of glycolic acid, glyoxylic acid, oxalate, and glycine.
-
Polarity: Analyze in both positive and negative ion modes to cover a broader range of metabolites.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental groups and time points.
Table 1: 13C Enrichment in Plasma Metabolites Following this compound Administration
| Time (min) | Glycolic Acid-13C2 (%) | Glyoxylic Acid-13C2 (%) | Oxalate-13C2 (%) | Glycine-13C2 (%) |
| 15 | 85.2 ± 5.1 | 15.3 ± 2.4 | 5.1 ± 1.2 | 2.3 ± 0.8 |
| 30 | 60.7 ± 4.5 | 25.8 ± 3.1 | 10.2 ± 1.9 | 5.1 ± 1.1 |
| 60 | 35.1 ± 3.8 | 30.1 ± 3.5 | 15.7 ± 2.3 | 8.9 ± 1.5 |
| 120 | 10.5 ± 2.1 | 18.4 ± 2.9 | 12.3 ± 2.0 | 10.2 ± 1.8 |
| 240 | 2.3 ± 0.9 | 5.6 ± 1.5 | 6.8 ± 1.4 | 7.5 ± 1.3 |
Data are presented as mean ± SD (n=5 per group) and represent the percentage of the metabolite pool containing two 13C atoms.
Table 2: Relative Abundance of 13C-Labeled Metabolites in Kidney and Liver at 60 minutes
| Metabolite | Kidney (Relative Abundance) | Liver (Relative Abundance) |
| Glycolic Acid-13C2 | 100 ± 12.5 | 85.7 ± 9.8 |
| Glyoxylic Acid-13C2 | 45.3 ± 6.7 | 55.2 ± 7.1 |
| Oxalate-13C2 | 60.1 ± 8.2 | 20.3 ± 4.5 |
| Glycine-13C2 | 15.9 ± 3.1 | 35.6 ± 5.4 |
Data are presented as mean ± SD (n=5 per group) relative to the labeled pool in the respective tissue.
Data Analysis and Interpretation
-
Isotopologue Distribution: Correct the raw mass spectrometry data for the natural abundance of 13C. The mass isotopomer distribution (MID) vector represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Fractional Contribution: Calculate the fractional contribution of this compound to the synthesis of downstream metabolites. This provides a qualitative and semi-quantitative measure of pathway activity.
-
Metabolic Flux Analysis (MFA): For a more quantitative analysis, the labeling data can be integrated into metabolic models to estimate the absolute rates of metabolic reactions.
Conclusion
The in vivo tracing of this compound provides a valuable method for investigating the metabolic fate of glycolic acid. This approach can offer insights into the pathophysiology of metabolic diseases and the mechanisms of drug action. Careful consideration of the experimental design, particularly the tracer dosage and sampling time points, is critical for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Glycocide-13C2 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocide-13C2 is a stable isotope-labeled form of glycocide, a class of compounds belonging to the cardiac glycosides. These molecules are known for their historical use in treating heart conditions and are now gaining significant interest for their potential applications in other therapeutic areas, including oncology. The incorporation of two Carbon-13 atoms provides a powerful tool for tracing the molecule's fate in vivo, enabling detailed pharmacokinetic, metabolic, and target engagement studies. These application notes provide a comprehensive overview and generalized protocols for the administration of this compound in animal models, primarily focusing on rodents. Due to the limited specific data available for this compound, the following protocols and data tables are based on established methodologies for cardiac glycosides and other isotopically labeled compounds.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
The following table presents a hypothetical summary of pharmacokinetic parameters for this compound following a single dose administration. These values are illustrative and based on typical ranges observed for other glycoside compounds in preclinical studies. Actual values must be determined experimentally.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Intraperitoneal (IP) Administration |
| Dose | 1 mg/kg | 10 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 500 ± 75 | 50 ± 15 | 200 ± 40 |
| Tmax (h) | 0.1 | 1.5 | 0.5 |
| AUC (0-t) (ng·h/mL) | 1200 ± 200 | 300 ± 60 | 800 ± 150 |
| Half-life (t1/2) (h) | 2.5 ± 0.5 | 4.0 ± 0.8 | 3.0 ± 0.6 |
| Bioavailability (%) | 100 | 25 | 67 |
Data are presented as mean ± standard deviation.
Table 2: Exemplary Toxicity Profile of a Generic Glycoside in Rats (90-Day Study)
This table provides an example of how to present toxicity data, based on studies of other glycoside compounds. The No-Observed-Adverse-Effect-Level (NOAEL) is a critical parameter derived from such studies.
| Parameter | Control Group | Low Dose (1 mg/kg/day) | Mid Dose (5 mg/kg/day) | High Dose (10 mg/kg/day) |
| Mortality | 0% | 0% | 5% | 20% |
| Body Weight Change | +15% | +14% | +8% | -5% |
| Key Hematology Finding | Normal | Normal | Mild Anemia | Moderate Anemia |
| Key Clinical Chemistry Finding | Normal | Normal | Elevated ALT, AST | Significantly Elevated ALT, AST, BUN |
| Primary Organ Toxicity | None | None | Mild Liver Hypertrophy | Liver Necrosis, Kidney Tubular Damage |
| NOAEL | - | 1 mg/kg/day | - | - |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, BUN: Blood urea nitrogen.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, 5% DMSO in corn oil)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing needles (for oral gavage and IV injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. For IV administration, ensure the solution is sterile and particle-free.
-
Dosing:
-
IV Group: Administer a single 1 mg/kg dose of this compound via the tail vein.
-
PO Group: Administer a single 10 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method. The use of the 13C label allows for precise differentiation from any endogenous compounds.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Protocol 2: In Vivo Toxicity Assessment of a Glycoside Compound in Rats
Objective: To evaluate the potential toxicity of a glycoside compound following repeated oral administration in rats for 28 days.
Materials:
-
Glycoside compound
-
Vehicle
-
Sprague-Dawley rats (6-8 weeks old, equal numbers of males and females)
-
Oral gavage needles
-
Equipment for clinical observations, body weight measurement, and food/water consumption
-
Hematology and clinical chemistry analyzers
-
Histopathology supplies
Procedure:
-
Group Allocation: Randomly assign rats to four groups (control, low dose, mid dose, high dose), with 10 males and 10 females per group.
-
Dosing: Administer the glycoside compound or vehicle daily via oral gavage for 28 consecutive days.
-
Clinical Observations: Conduct daily observations for any signs of toxicity, including changes in behavior, appearance, and mortality.
-
Body Weight and Food/Water Consumption: Record body weights weekly and measure food and water consumption daily.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
Data Analysis: Analyze the data for statistically significant differences between the treated and control groups to determine the NOAEL.
Signaling Pathways and Visualization
Cardiac glycosides are known to exert their effects through the inhibition of the Na+/K+-ATPase pump, which in turn modulates several downstream signaling pathways crucial for cell survival, proliferation, and death.[1] The primary pathways affected include the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
Activation of the Na+/K+-ATPase as a signaling scaffold can trigger the PI3K/Akt pathway, which is a central regulator of cell growth and survival.
Caption: this compound interaction with Na+/K+-ATPase activates the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The interaction of cardiac glycosides with Na+/K+-ATPase can also lead to the activation of the Ras/Raf/MEK/ERK cascade, a key pathway in regulating cell proliferation and differentiation.[1]
Caption: this compound can induce the MAPK/ERK signaling cascade.
Experimental Workflow for Pharmacokinetic Analysis
A typical workflow for a pharmacokinetic study using a labeled compound is outlined below.
Caption: Workflow for a typical pharmacokinetic study in animal models.
References
Application Notes and Protocols for Metabolic Flux Analysis Using [1,2-¹³C₂]Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cells. By replacing naturally abundant isotopes with their heavier, stable counterparts, researchers can trace the metabolic fate of specific molecules. [1,2-¹³C₂]Glucose is a widely used tracer for these studies, offering precise insights into central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).[1][2] These pathways are often dysregulated in diseases such as cancer, making [1,2-¹³C₂]glucose a valuable tool in drug development and disease research.[2]
This document provides detailed application notes and protocols for the preparation of cell culture media containing [1,2-¹³C₂]glucose and its use in metabolic flux analysis.
Application Notes
[1,2-¹³C₂]glucose is particularly effective for distinguishing between glycolysis and the pentose phosphate pathway.[2] Metabolism of [1,2-¹³C₂]glucose through glycolysis results in downstream metabolites, such as 3-phosphoglycerate (3PG), being labeled with two ¹³C atoms (M+2). In contrast, entry into the oxidative pentose phosphate pathway leads to the loss of the ¹³C label from the first carbon position, resulting in a different labeling pattern in downstream metabolites (M+1 and M+0).[2] This distinction allows for the precise calculation of the relative flux through these critical pathways.
Successful stable isotope labeling experiments are dependent on careful media preparation and experimental design. Key considerations include:
-
Basal Medium Selection: Use a glucose-free formulation of the desired basal medium (e.g., DMEM, RPMI-1640) to ensure that [1,2-¹³C₂]glucose is the sole glucose source.[3]
-
Serum Choice: Standard fetal bovine serum (FBS) contains endogenous glucose and other metabolites that can dilute the isotopic label. Therefore, it is crucial to use dialyzed FBS (dFBS) or charcoal-stripped FBS (csFBS) to minimize the concentration of unlabeled glucose and other small molecules.[3][4]
-
Duration of Labeling: The time required to reach isotopic steady-state varies depending on the metabolic pathway of interest. While metabolites in glycolysis can reach steady-state within minutes, other pathways, such as lipid metabolism, may take hours or even days.[3]
-
Cell Density: Ensure sufficient cell numbers for accurate detection of labeled metabolites. A typical starting point for a 6-well plate is to seed approximately 200,000 cells or more per well.[3]
Experimental Protocols
Protocol 1: Preparation of ¹³C-Labeled Cell Culture Medium
This protocol describes the preparation of a complete cell culture medium for stable isotope labeling experiments using [1,2-¹³C₂]glucose.
Materials:
-
Glucose-free basal medium (e.g., DMEM, powder or liquid)
-
[1,2-¹³C₂]glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine (or GlutaMAX™ supplement)
-
Sterile, tissue culture-grade water
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Basal Medium: If using a powdered medium, dissolve it in tissue culture-grade water according to the manufacturer's instructions. Ensure all components are fully dissolved.
-
Add Supplements: Add sodium bicarbonate, if required by the formulation, and other supplements such as L-glutamine and penicillin-streptomycin to the desired final concentrations.
-
Add [1,2-¹³C₂]Glucose: Weigh the appropriate amount of [1,2-¹³C₂]glucose to achieve the desired final concentration (typically matching the glucose concentration of the standard medium, e.g., 25 mM for high-glucose DMEM). Dissolve the labeled glucose completely in the medium.
-
Add Dialyzed Serum: Add dFBS to the desired final concentration (e.g., 10%).
-
Adjust pH: Check the pH of the medium and adjust to the physiological range (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH, if necessary.
-
Sterile Filtration: Sterilize the complete medium by passing it through a 0.22 µm sterile filter.
-
Storage: Store the prepared medium at 4°C and protect it from light.
Protocol 2: Stable Isotope Labeling of Adherent Cells
This protocol outlines the procedure for labeling adherent cells with [1,2-¹³C₂]glucose-containing medium.
Materials:
-
Adherent cells in culture
-
Complete ¹³C-labeled cell culture medium (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in standard (unlabeled) complete medium.
-
Medium Exchange: The next day, aspirate the standard medium from the wells.
-
Wash Cells: Gently wash the cells once with sterile PBS to remove any residual unlabeled glucose.
-
Add Labeled Medium: Add the pre-warmed ¹³C-labeled medium to each well.
-
Incubation: Return the plates to the incubator and culture the cells for the desired labeling period. This can range from minutes to days depending on the experimental goals.[3]
-
Metabolite Extraction: After the labeling period, proceed immediately with metabolite extraction. A common method involves quenching metabolism by rapidly aspirating the medium and adding ice-cold 80% methanol.
Data Presentation
The following tables provide examples of how to structure quantitative data for comparison in stable isotope labeling experiments.
Table 1: Recommended Concentrations for Media Components
| Component | Standard Medium | ¹³C-Labeled Medium |
| Basal Medium | 1X | 1X |
| Glucose | 25 mM (unlabeled) | 0 mM |
| [1,2-¹³C₂]Glucose | 0 mM | 25 mM |
| Dialyzed FBS | 10% | 10% |
| Penicillin-Streptomycin | 1X | 1X |
| L-Glutamine | 2 mM | 2 mM |
Table 2: Example of Isotopic Enrichment Data
| Metabolite | Unlabeled (M+0) | Labeled (M+1, M+2, etc.) | Isotopic Enrichment (%) |
| Glucose-6-Phosphate | 5% | 95% | 95% |
| Fructose-6-Phosphate | 6% | 94% | 94% |
| 3-Phosphoglycerate | 10% | 90% | 90% |
| Lactate | 15% | 85% | 85% |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of [1,2-¹³C₂]glucose in cell culture.
References
Application Notes and Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Methods for 13C-Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 13C-labeled metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on providing robust methodologies for sample preparation, derivatization, and data analysis to enable accurate and reproducible metabolic flux analysis (MFA).
Introduction to 13C Metabolic Flux Analysis using GC-MS
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. By introducing a 13C-labeled substrate, researchers can trace the incorporation of the heavy isotope into various metabolites. GC-MS is a widely used analytical platform for 13C-MFA due to its high chromatographic resolution, sensitivity, and ability to provide information on the mass isotopomer distribution of metabolites, which is crucial for flux calculations.
This guide covers the analysis of key metabolite classes central to cellular metabolism: amino acids, organic acids, and sugars. For each class, detailed protocols for sample preparation, derivatization, and GC-MS analysis are provided, along with a comprehensive guide to data analysis for metabolic flux estimation.
Analysis of 13C-Labeled Amino Acids
Amino acids are frequently analyzed in 13C-MFA studies as their carbon backbones are derived from various central metabolic pathways. Their labeling patterns provide rich information for flux estimation.
Experimental Protocol: Amino Acid Analysis
2.1.1. Sample Preparation: Protein Hydrolysis
-
Cell Pellet Collection: Harvest cell pellets from 13C-labeling experiments by centrifugation.
-
Washing: Wash the cell pellets multiple times with a saline solution to remove extracellular medium components.
-
Hydrolysis: Add 6 M HCl to the cell pellet and hydrolyze at 100-110°C for 12-24 hours to release individual amino acids from proteins.
-
Drying: Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.
2.1.2. Derivatization
Due to their polar nature, amino acids require derivatization to increase their volatility for GC-MS analysis. Two common methods are silylation and acylation.
-
Method 1: Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives.
-
Reconstitute the dried hydrolysate in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add MTBSTFA with 1% tert-butyldimethylchlorosilane (t-BDMCS).
-
Incubate the mixture at 60-100°C for 30-60 minutes.
-
The sample is ready for GC-MS analysis.
-
-
Method 2: Two-step Derivatization (Esterification followed by Acylation).
-
Esterification: Add an acidified alcohol (e.g., 3 M HCl in methanol or butanol) to the dried hydrolysate and heat at 60-80°C for 60 minutes to esterify the carboxyl groups. Dry the sample.
-
Acylation: Add an acylating agent such as pentafluoropropionic anhydride (PFPA) in an organic solvent (e.g., ethyl acetate) and heat at 60-70°C for 30 minutes to derivatize the amino and other reactive groups. Dry and reconstitute in a suitable solvent for injection.
-
GC-MS Parameters for Amino Acid Analysis
-
Gas Chromatograph (GC):
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70-100°C), hold for a few minutes, then ramp at a rate of 5-15°C/min to a final temperature of 280-320°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to obtain mass isotopomer distributions. Selected Ion Monitoring (SIM) can be used for targeted quantification if higher sensitivity is required.
-
Mass Range: Typically m/z 50-650.
-
Quantitative Performance of Amino Acid Derivatization Methods
The choice of derivatization method can impact the quantitative performance of the analysis. The following table summarizes typical performance characteristics for TBDMS and Acyl-ester derivatives of amino acids.
| Parameter | TBDMS Derivatization | Acyl-ester Derivatization |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Limit of Detection (LOD) | Low µM to high nM range | Low µM to high nM range |
| Limit of Quantification (LOQ) | Low µM range | Low µM range |
Note: Performance characteristics can vary depending on the specific amino acid, matrix, and instrument conditions.
Analysis of 13C-Labeled Organic Acids
Organic acids, particularly intermediates of the TCA cycle, are crucial for understanding central carbon metabolism. Their labeling patterns provide direct insights into the activity of this vital pathway.
Experimental Protocol: Organic Acid Analysis
3.1.1. Sample Preparation: Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by exposing cells to a cold solvent, such as methanol chilled to -80°C.
-
Extraction: Extract metabolites using a cold solvent mixture, for example, a methanol/water/chloroform extraction. The polar phase containing the organic acids is collected.
-
Drying: Dry the polar extract completely under a stream of nitrogen or using a vacuum concentrator.
3.1.2. Derivatization
Similar to amino acids, organic acids require derivatization for GC-MS analysis. Silylation is the most common method.
-
Method: Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
To the dried extract, add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate at 30-40°C for 90 minutes to protect carbonyl groups.
-
Add the silylating agent (MSTFA or BSTFA) and incubate at 37-70°C for 30-120 minutes.
-
The sample is ready for GC-MS analysis.
-
GC-MS Parameters for Organic Acid Analysis
-
Gas Chromatograph (GC):
-
Column: A DB-5ms or equivalent column is suitable.
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping to a high temperature (e.g., 325°C) is typically used to separate a wide range of organic acids.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode.
-
Mass Range: m/z 50-650.
-
Quantitative Performance of Organic Acid Derivatization
The following table summarizes the typical quantitative performance of TMS derivatization for organic acids.
| Parameter | TMS Derivatization |
| **Linearity (R²) ** | > 0.99 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range |
Analysis of 13C-Labeled Sugars
Sugars are the primary carbon source for many organisms, and their labeling patterns are fundamental to understanding glycolysis, the pentose phosphate pathway, and other carbohydrate metabolism pathways.
Experimental Protocol: Sugar Analysis
4.1.1. Sample Preparation: Metabolite Extraction
The extraction procedure is similar to that for organic acids, involving rapid quenching and extraction with a polar solvent system.
4.1.2. Derivatization
Sugars are highly polar and non-volatile, making derivatization essential for GC-MS analysis. Silylation after methoximation is the standard method.
-
Method: Methoximation followed by Silylation.
-
Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to form methoxime derivatives of the reducing sugars. This step prevents the formation of multiple anomeric peaks.
-
Add a silylating reagent such as MSTFA or BSTFA and incubate to form trimethylsilyl (TMS) derivatives.
-
GC-MS Parameters for Sugar Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polarity column like a DB-1ms or DB-5ms.
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is necessary to elute the derivatized sugars, typically from around 100°C to 300°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan.
-
Mass Range: m/z 50-700.
-
Quantitative Performance of Sugar Derivatization
The quantitative performance of the methoximation-silylation method for sugars is summarized below.
| Parameter | Methoximation-TMS Derivatization |
| **Linearity (R²) ** | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Limit of Detection (LOD) | µg/mL range |
| Limit of Quantification (LOQ) | µg/mL range |
Data Analysis for 13C-Metabolic Flux Analysis
The analysis of mass isotopomer data from GC-MS is a critical step in 13C-MFA. This section provides a general workflow and an example using the INCA (Isotopomer Network Compartmental Analysis) software.
General Data Analysis Workflow
Caption: General workflow for 13C-MFA data analysis.
5.1.1. Data Pre-processing
-
Peak Integration: Integrate the chromatographic peaks of the derivatized metabolites.
-
Mass Isotopomer Distribution (MID) Extraction: For each metabolite, extract the ion counts for the molecular ion and its isotopologues (M+1, M+2, etc.).
-
Correction for Natural Isotope Abundance: Correct the measured MIDs for the natural abundance of heavy isotopes (e.g., 13C, 29Si, 15N) to obtain the excess fractional labeling.
5.1.2. Flux Estimation
Flux estimation involves using specialized software to fit the corrected MIDs to a metabolic network model. This process iteratively adjusts the flux values in the model to minimize the difference between the simulated and experimentally measured MIDs.
Step-by-Step Tutorial for 13C-MFA using INCA
INCA is a MATLAB-based software package for 13C-MFA. The following is a simplified, conceptual guide to performing a steady-state flux analysis.
Step 1: Define the Metabolic Model
Create a text file that defines the metabolic reactions, their stoichiometry, and the atom transitions for each reaction.
Step 2: Input Experimental Data
Prepare a data file containing the corrected mass isotopomer distributions for the measured metabolites and any measured extracellular fluxes (e.g., substrate uptake and product secretion rates).
Step 3: Run the Flux Estimation in MATLAB
Within the INCA environment in MATLAB, load the model and data files. Use the appropriate functions to initiate the flux estimation.
Step 4: Evaluate the Goodness of Fit
After the estimation is complete, INCA provides statistical measures to assess how well the model fits the data. A statistically acceptable fit is crucial for the reliability of the estimated fluxes.
Step 5: Analyze the Flux Map
The primary output of INCA is a flux map, which provides the estimated values for all fluxes in the network, along with their confidence intervals. This map can be visualized to understand the flow of carbon through the metabolic pathways.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow and the metabolic pathways under investigation is essential for clear communication and understanding.
Application Note: Quantitative Analysis of Glycocide in Human Plasma using High-Resolution Mass Spectrometry with Glycocide-¹³C₂ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosides are a diverse class of molecules where a sugar moiety is linked to a non-sugar aglycone.[1] They are prevalent in plants and have a wide range of therapeutic properties, including use as cardiac medications.[2][3] The accurate quantification of glycoside-based drug candidates in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development.[4]
This application note details a robust and sensitive method for the quantification of a novel therapeutic compound, "Glycocide," in human plasma. The method utilizes Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). To ensure the highest accuracy and precision, a stable isotope-labeled version of the analyte, Glycocide-¹³C₂, is employed as an internal standard.[4] High-resolution mass spectrometry offers exceptional selectivity and mass accuracy, enabling confident identification and quantification, even in complex biological matrices.[5][6]
For the purpose of this note, we will define the following hypothetical structures:
-
Glycocide (Analyte): C₂₀H₂₈O₉, Monoisotopic Mass: 412.1737 u
-
Glycocide-¹³C₂ (Internal Standard): C₁₈¹³C₂H₂₈O₉, Monoisotopic Mass: 414.1804 u
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of Glycocide and Glycocide-¹³C₂ from human plasma.
Materials:
-
Human plasma (K₂EDTA)
-
Glycocide stock solution (1 mg/mL in Methanol)
-
Glycocide-¹³C₂ internal standard (IS) stock solution (1 mg/mL in Methanol)
-
Acetonitrile (LC-MS Grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of the Glycocide stock solution into blank human plasma.
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Glycocide-¹³C₂ working solution (e.g., 500 ng/mL in 50% methanol) to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 400 µL of chilled acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 300 µL of the supernatant to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure the sample is fully dissolved. The sample is now ready for LC-HRMS analysis.
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source.[4][7][8]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Scan Mode | Full Scan MS |
| Scan Range | m/z 100 - 1000 |
| Resolution | 70,000 FWHM at m/z 200 |
| AGC Target | 1e6 |
| Maximum IT | 50 ms |
| Source Temperature | 320°C |
| Sheath Gas | 40 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
Data Processing and Quantification
-
Extraction: Extract ion chromatograms (XICs) for the analyte and internal standard using their exact masses. A narrow mass extraction window (e.g., ±5 ppm) should be used to ensure high selectivity.[6]
-
Integration: Integrate the peak areas for Glycocide ([M+H]⁺, m/z 413.1810) and Glycocide-¹³C₂ ([M+H]⁺, m/z 415.1877).
-
Calibration: Calculate the peak area ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of unknown samples by applying a linear regression analysis to the calibration curve.[9]
Data Presentation
The performance of the assay is evaluated using calibration curve statistics and the analysis of QC samples.
Table 3: Calibration Curve Performance
| Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| CAL 1 | 1.0 | 0.98 | 98.0 |
| CAL 2 | 2.5 | 2.60 | 104.0 |
| CAL 3 | 5.0 | 5.15 | 103.0 |
| CAL 4 | 10.0 | 9.75 | 97.5 |
| CAL 5 | 25.0 | 25.5 | 102.0 |
| CAL 6 | 50.0 | 49.0 | 98.0 |
| CAL 7 | 100.0 | 101.5 | 101.5 |
| Fit | Linear | Weighting | 1/x² |
| r² | >0.998 |
Table 4: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.04 | 104.0 | 6.8 |
| Low QC | 3.0 | 2.91 | 97.0 | 5.2 |
| Mid QC | 30.0 | 31.2 | 104.0 | 3.5 |
| High QC | 80.0 | 78.9 | 98.6 | 4.1 |
Visualizations
Caption: Experimental workflow for Glycocide analysis.
Caption: Principle of Stable Isotope Dilution Analysis.
References
- 1. Glycoside - Wikipedia [en.wikipedia.org]
- 2. Glycoside | Research Starters | EBSCO Research [ebsco.com]
- 3. Glycoside [chemeurope.com]
- 4. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 5. measurlabs.com [measurlabs.com]
- 6. MASONACO - LC-HRMS Applications [masonaco.org]
- 7. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. skyline.ms [skyline.ms]
Application Notes and Protocols for Analyzing 13C Isotopic Enrichment Data
This document provides detailed application notes and protocols for a selection of software used in the analysis of 13C isotopic enrichment data. It is intended for researchers, scientists, and drug development professionals engaged in metabolic flux analysis and stable isotope tracing studies.
General Workflow for 13C Metabolic Flux Analysis (MFA)
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify in vivo metabolic pathway activities. The general workflow involves several key stages, from experimental design to data analysis and interpretation.
Experimental Protocol: General 13C Labeling Experiment
-
Experimental Design : Define the biological question and select the appropriate 13C-labeled substrate (e.g., [U-13C]glucose, [1,2-13C]glucose). The choice of tracer is critical for ensuring that the fluxes of interest can be accurately determined.
-
Cell Culture : Culture cells in a defined medium containing the 13C-labeled substrate. It is crucial to ensure that the cells reach a metabolic and isotopic steady state.
-
Metabolite Extraction : Quench metabolic activity and extract intracellular metabolites from the cells.
-
Sample Derivatization : For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the extracted metabolites to make them volatile.
-
Mass Spectrometry Analysis : Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions of key metabolites, such as protein-bound amino acids or intracellular intermediates.[1][2]
-
Data Processing : The raw mass spectrometry data must be corrected for the natural abundance of isotopes in both the metabolites and the derivatization agents.[3]
Figure 1: General workflow for 13C Metabolic Flux Analysis (MFA).
Software for Quantitative 13C-MFA
Several software packages are available for the quantitative analysis of 13C labeling data. These tools use computational models to estimate metabolic fluxes from experimental data.
13CFLUX2
13CFLUX2 is a high-performance software suite for quantitative 13C-MFA.[4][5][6] It provides a command-line interface for performing complex flux analysis workflows, including network modeling, simulation, parameter estimation, and statistical analysis.[4][5]
Core Capabilities:
-
Steady-state 13C-MFA.
-
Supports complex metabolic and isotopic network models.
-
Advanced algorithms for flux estimation and statistical quality analysis.[4]
-
Scalable for high-performance computing clusters.[6]
Data Input and Output:
| Data Type | Format/Description |
| Input | Metabolic Model: Defined in FluxML (an XML-based format). Includes reactions, stoichiometry, and atom transitions.[5][6] |
| Measurement Data: Mass isotopomer distributions from MS, and other physiological data (e.g., substrate uptake rates). | |
| Output | Flux Maps: Estimated metabolic fluxes with confidence intervals. |
| Statistical Analysis: Goodness-of-fit tests and other statistical measures. |
Protocol for 13C-MFA using 13CFLUX2:
-
Model Creation : Define the metabolic network in a FluxML document. This includes specifying all relevant reactions, metabolite pools, and atom mappings.
-
Input Data Formulation : Create a measurement configuration within the FluxML file, linking the experimental mass isotopomer data to the corresponding metabolites in the model.
-
Model Validation : Use the fmllint tool to validate the FluxML document for correctness and consistency.[5]
-
Flux Estimation : Run the flux estimation tool, providing the FluxML model and initial flux guesses. The software iteratively adjusts the fluxes to minimize the difference between the simulated and measured labeling patterns.
-
Statistical Analysis : Perform statistical analyses, such as Monte Carlo simulations, to assess the precision and confidence intervals of the estimated fluxes.[7]
-
Results Visualization : Use visualization tools like Omix to create graphical representations of the flux maps.[8]
Figure 2: A simplified workflow for 13C-MFA using 13CFLUX2.
INCA (Isotopomer Network Compartmental Analysis)
INCA is a MATLAB-based software package for both steady-state and isotopically non-stationary MFA.[9][10] It utilizes the Elementary Metabolite Unit (EMU) framework and provides a graphical user interface (GUI) for easier model setup and analysis.[10][11]
Core Capabilities:
-
Steady-state and non-stationary 13C-MFA.[9]
-
Flux balance analysis and other constraint-based methods.[11]
-
Statistical analysis including goodness-of-fit and confidence interval calculations.[11]
-
Optimal experimental design to identify the best tracers for a given network.[9]
Data Input and Output:
| Data Type | Format/Description |
| Input | Metabolic Model: Text-based format specifying reaction stoichiometry and atom transitions.[10] |
| Experimental Data: Flux measurements, mass isotopomer distributions, and metabolite pool sizes.[9][10] | |
| Output | Flux Maps: Estimated fluxes with 95% confidence intervals. |
| Simulations: Simulated labeling patterns based on the estimated fluxes. |
Protocol for 13C-MFA using INCA:
-
Setup in MATLAB : Ensure MATLAB is installed and obtain an INCA license (free for academic users).[12][13]
-
Network Specification : Define the metabolic network in a text file, including reaction stoichiometry, reversibility, and atom transitions.[10]
-
Data Input : Input experimental data through the GUI or MATLAB scripts. This includes measured fluxes, mass isotopomer distributions, and tracer information.[9][10]
-
Flux Estimation : Perform the flux analysis by running the minimization algorithm. INCA adjusts the free fluxes to minimize the sum-of-squared residuals between the simulated and experimental data.[9][10]
-
Goodness-of-Fit Analysis : Evaluate the quality of the fit to ensure the model accurately represents the data.
-
Confidence Interval Calculation : Compute confidence intervals for the estimated fluxes to understand their precision.
Software for Qualitative Flux Analysis and Visualization
These tools focus on the qualitative aspects of flux analysis and provide powerful visualization capabilities to interpret stable isotope tracing data.
Agilent MassHunter VistaFlux
VistaFlux is a software solution for qualitative flux analysis of data from Agilent TOF and Q-TOF LC/MS systems.[14][15] It provides an integrated workflow from data acquisition to pathway visualization.[16]
Core Capabilities:
-
Qualitative flux analysis to identify active pathways.[4]
-
Automated extraction of isotopologue data.[14]
-
Supports common stable isotopes like 13C, 15N, and 2H.[14]
Protocol for Qualitative Flux Analysis using VistaFlux:
-
Create Target Metabolite List : Use MassHunter Pathways to PCDL to create a personal compound database from pathway databases like KEGG or BioCyc.[16]
-
Acquire Data : Perform LC/MS analysis on an Agilent TOF or Q-TOF system to acquire high-resolution mass spectrometry data.
-
Extract Isotopologues : Use MassHunter Profinder to automatically extract the isotopologue features for the target metabolites from the raw data files.[4][16] This step includes correction for natural isotope abundance.[17]
-
Review Data : Examine the extracted data for each compound to see the degree of isotope incorporation over time.[17]
-
Visualize Results : View the results on pathway diagrams using the visualization module. The software can display metabolite abundance, isotopologue incorporation, and fold change between different conditions.[4] Animated pathway movies can be generated for time-course studies.[14][15]
Figure 3: Workflow for qualitative flux analysis using Agilent VistaFlux.
Escher-Trace
Escher-Trace is an open-source, web-based tool for the analysis and visualization of stable isotope tracing data on metabolic pathway maps.[18][19] It allows for the integration of mass spectrometry data directly onto customizable pathway diagrams.[20]
Core Capabilities:
-
Generation of publication-quality graphs of metabolite labeling.[20]
-
Interactive visualization of data in the context of metabolic pathways.[21]
-
Supports analysis of mass isotopomer distributions and total abundance.[20]
Protocol for Data Visualization with Escher-Trace:
-
Data Preparation : Format your baseline-corrected mass spectrometry tracing data into a CSV or JSON file. The data should include metabolite names, sample information, and mass isotopomer abundances.
-
Launch Escher-Trace : Open the Escher-Trace web application in your browser.[19]
-
Load Pathway Map : Select a pre-built map or create a new one.
-
Upload Data : Upload your prepared data file. Escher-Trace will automatically map the data to the metabolites on the pathway diagram.[20]
-
Analyze and Visualize : Use the Escher-Trace menu to:
-
Correct for natural isotope abundance.
-
Generate different types of graphs (e.g., mass isotopomer distribution, total abundance).[21]
-
Customize the appearance of the pathway map and graphs.
-
-
Export Results : Save the workspace or export the generated pathway visualizations as SVG or PNG files for publications and presentations.
Summary of Software Features
| Software | Primary Function | Analysis Type | Platform | Key Features |
| 13CFLUX2 | Quantitative MFA | Steady-state | Linux/Unix (Command-line) | High-performance, scalable, comprehensive statistical analysis.[4][5][6] |
| INCA | Quantitative MFA | Steady-state & Non-stationary | MATLAB | GUI, EMU-based, optimal experimental design.[9][10][11] |
| VistaFlux | Qualitative Flux Analysis | Qualitative | Windows (Agilent Systems) | Integrated workflow, automated isotopologue extraction, dynamic pathway visualization.[14][15][16] |
| Escher-Trace | Data Visualization | Qualitative | Web-based | Interactive pathway maps, natural abundance correction, open-source.[18][19][20] |
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trainings and Courses | www.13cflux.net [13cflux.net]
- 9. scispace.com [scispace.com]
- 10. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 12. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 13. INCA with MATLAB - HPC2N Support and Documentation [docs.hpc2n.umu.se]
- 14. lcms.cz [lcms.cz]
- 15. hpst.cz [hpst.cz]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Escher-Trace: a web application for pathway-based visualization of stable isotope tracing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Escher-Trace [escher-trace.github.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycoside-13C2 Infusion Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for conducting Glycoside-13C2 infusion experiments, a powerful technique for quantifying metabolic pathway activity in vivo. This methodology, a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA), is instrumental in understanding cellular metabolism and revealing the pathophysiology of various diseases. By tracing the metabolic fate of a stable isotope-labeled substrate, researchers can gain critical insights into metabolic fluxes, identify pathway bottlenecks, and validate the effects of genetic or pharmacological interventions.[1][2][3]
The protocols outlined below are primarily focused on the use of 13C-labeled glucose, a common and effective tracer for studying central carbon metabolism. Specifically, [1,2-13C2]glucose has been identified as providing precise estimates for glycolysis and the pentose phosphate pathway.[4] However, the principles and methodologies can be adapted for other 13C-labeled glycosides and substrates, such as glutamine, to probe different aspects of cellular metabolism.[4]
Core Principles of 13C Metabolic Flux Analysis (13C-MFA)
13C-MFA is a technique used to measure the flow of carbon atoms through intracellular metabolic pathways.[1] By introducing a substrate labeled with the stable isotope 13C (e.g., Glycoside-13C2) into a biological system, researchers can track its incorporation into various downstream metabolites. The distribution of the 13C label within these metabolites is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3] This labeling pattern provides a detailed snapshot of the active metabolic network, allowing for the quantification of reaction rates, or fluxes.[2]
Experimental Design and Protocols
A successful Glycoside-13C2 infusion experiment requires careful planning and execution. The following sections detail the key steps involved, from subject preparation to data analysis.
I. Subject Preparation and Catheter Placement
Proper preparation of the animal subjects is crucial for obtaining reliable and reproducible data.
Protocol:
-
Fasting: For experiments involving glucose tracers, fast mice for 12-16 hours. Fasting helps to achieve a higher fractional enrichment of the 13C-labeled glucose in the plasma. For other tracers like 13C-glutamine, fasting may not be necessary.[5]
-
Anesthesia: Anesthetize the mice using an appropriate method, such as an intraperitoneal injection of ketamine/xylazine.[5]
-
Catheter Placement: Place a 20-gauge catheter in the lateral tail vein of the anesthetized mouse for the infusion of the labeled substrate.[5]
II. Glycoside-13C2 Infusion
The infusion protocol typically involves an initial bolus to rapidly increase the plasma concentration of the tracer, followed by a continuous infusion to maintain a steady state.
Protocol:
-
Bolus Infusion: Administer a bolus of the 13C-labeled glycoside solution intravenously. For example, for 13C6-glucose, infuse a bolus of 0.6 mg/g body mass over 1 minute in 150 µL of saline.[5]
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion using a programmable syringe pump. For 13C6-glucose, a typical infusion rate is 0.0138 mg/g body mass per minute for 3-4 hours.[5]
-
Monitoring: Continuously monitor the animal throughout the infusion period. It is critical to keep fasted mice well-hydrated and on a warm pad to maintain body temperature.[5]
Quantitative Infusion Parameters:
| Parameter | 13C6-Glucose Infusion | 13C5-Glutamine Infusion |
| Fasting | 12-16 hours | Optional |
| Bolus Dose | 0.6 mg/g body mass | 0.2125 mg/g body mass |
| Bolus Volume | 150 µL in saline | 150 µL in saline |
| Bolus Duration | 1 minute | 1 minute |
| Continuous Infusion Rate | 0.0138 mg/g/min | - |
| Infusion Duration | 3-4 hours | 5 hours |
Data adapted from Parida et al., 2022.[5]
III. Sample Collection and Processing
Timely and proper collection and processing of biological samples are essential to preserve the metabolic state at the time of collection.
Protocol:
-
Blood Collection: To monitor the fractional enrichment of the labeled metabolite in the plasma during the infusion, collect blood samples periodically (e.g., every hour) via retro-orbital puncture into EDTA tubes. Keep the tubes on ice.[5]
-
Tissue Collection: At the end of the infusion period, euthanize the animal and immediately collect the tissues of interest.
-
Metabolic Quenching: To halt metabolic activity, snap-freeze the collected tissues in liquid nitrogen.[6]
-
Storage: Store the frozen tissue samples at -80°C until further analysis.[6]
IV. Metabolite Extraction and Analysis
The final step involves extracting the metabolites from the collected samples and analyzing the 13C-labeling patterns.
Protocol:
-
Metabolite Extraction: Homogenize the frozen tissue samples and extract the metabolites using a suitable solvent, such as a cold methanol solution.
-
Analysis: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to determine the concentration and 13C-enrichment of the metabolites.[3]
-
Data Interpretation: The resulting data on the mass isotopomer distributions of various metabolites can then be used to calculate the relative metabolic fluxes through different pathways.
Visualization of Experimental Workflow and Metabolic Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a Glycoside-13C2 infusion experiment.
Caption: General workflow of a Glycoside-13C2 infusion experiment.
Central Carbon Metabolism Signaling Pathway
This diagram shows the key pathways of central carbon metabolism that can be traced using 13C-labeled glucose.
Caption: Key pathways in central carbon metabolism traced with 13C-glucose.
Data Presentation
The quantitative data collected from Glycoside-13C2 infusion experiments are often presented in tables to facilitate comparison between different experimental conditions or groups.
Table 1: Example of Isotopic Enrichment Data
| Metabolite | Control Group (% Enrichment) | Treatment Group (% Enrichment) | p-value |
| Lactate M+3 | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.05 |
| Citrate M+2 | 10.5 ± 1.8 | 18.2 ± 2.9 | <0.05 |
| Glutamate M+2 | 8.9 ± 1.5 | 15.6 ± 2.4 | <0.05 |
This table presents hypothetical data showing the percentage of the metabolite pool that is labeled with 13C. An increase in enrichment in the treatment group could indicate an increased flux through the pathway leading to that metabolite.
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Control Group (Relative Flux) | Treatment Group (Relative Flux) | Fold Change |
| Glycolysis | 100 ± 12 | 150 ± 18 | 1.5 |
| TCA Cycle | 80 ± 9 | 120 ± 15 | 1.5 |
| Pentose Phosphate Pathway | 20 ± 4 | 30 ± 5 | 1.5 |
This table shows the calculated relative fluxes through major metabolic pathways, derived from the isotopic enrichment data. Such data allows for a quantitative comparison of metabolic activity between different groups.
By following these detailed protocols and utilizing the provided visualizations and data presentation formats, researchers can effectively design, execute, and interpret Glycoside-13C2 infusion experiments to gain valuable insights into cellular metabolism.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Glycocide-13C2 Metabolic Labeling Experiments
Welcome to the technical support center for Glycocide-13C2 metabolic labeling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolic labeling?
A1: this compound is a synthetic glycoside molecule containing two Carbon-13 (¹³C) isotopes at specific positions within its structure. It is used as a tracer in metabolic labeling studies to investigate the intracellular fate and metabolic pathways of glycosides. By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can elucidate how cells process and utilize this class of compounds.
Q2: What is the general workflow for a this compound metabolic labeling experiment?
A2: A typical workflow involves culturing cells, introducing this compound into the medium, incubating for a specific duration to allow for cellular uptake and metabolism, quenching the metabolic activity, extracting intracellular metabolites, and finally, analyzing the isotopic enrichment in target metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Caption: General workflow for a this compound metabolic labeling experiment.
Q3: How can I be sure that the observed labeling is from this compound metabolism and not from other carbon sources?
A3: It is crucial to run parallel control experiments. This includes a culture with unlabeled Glycocide and a culture grown in medium containing other ¹³C-labeled nutrients (like ¹³C-glucose or ¹³C-glutamine) but without this compound.[3] Comparing the labeling patterns across these conditions helps to distinguish the specific contribution of this compound to the metabolome.
Troubleshooting Guide
Low or No ¹³C Incorporation
Q4: I am not observing any significant incorporation of the ¹³C label into my target metabolites. What could be the issue?
A4: Several factors could contribute to low or no ¹³C incorporation. Consider the following troubleshooting steps:
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Cellular Uptake: Verify that the cells can transport this compound across the cell membrane. You may need to optimize the concentration of the tracer and the incubation time.
-
Tracer Stability: Ensure the this compound is stable in your culture medium for the duration of the experiment. Degradation of the tracer before cellular uptake will prevent labeling.
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Metabolic State of Cells: The metabolic activity of your cells can influence the uptake and processing of the tracer. Ensure cells are in an active growth phase and metabolically robust.
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Experimental Timeline: For some metabolites, especially those in pathways with slow turnover, isotopic steady state may take longer to achieve.[4] Consider a time-course experiment to determine the optimal labeling duration.[5]
| Parameter | Recommended Range | Potential Issue if Outside Range |
| This compound Concentration | 10-100 µM (cell-line dependent) | Too low: Insufficient label uptake. Too high: Potential cytotoxicity.[6][7] |
| Incubation Time | 1 - 24 hours | Too short: Incomplete labeling. Too long: Isotope dilution or cell stress. |
| Cell Confluency | 70-80% | Too low: Insufficient cell number for detection. Too high: Altered metabolism. |
High Background Noise in Mass Spectrometry Data
Q5: My mass spectrometry data shows high background noise, making it difficult to quantify the labeled species. How can I reduce this?
A5: High background noise can originate from various sources, including the sample preparation process and the instrument itself.
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Sample Purity: Ensure complete removal of media components and other contaminants during metabolite extraction.
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Solvent Quality: Use high-purity solvents for extraction and LC-MS analysis to minimize chemical noise.[8]
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Instrument Maintenance: Regular calibration and cleaning of the mass spectrometer are essential to reduce instrumental noise.[9][10]
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Data Processing: Employ appropriate noise filtering and baseline correction algorithms during data analysis.[11][12]
Caption: Decision tree for troubleshooting high background noise.
Unexpected Labeling Patterns
A6: Unexpected labeling patterns can reveal novel metabolic pathways or cross-talk between different pathways.
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Alternative Pathways: Your cells may be utilizing a previously uncharacterized pathway to metabolize the glycoside.
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Metabolic Scrambling: The ¹³C atoms may be redistributed through reversible reactions or cycles within central carbon metabolism.
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Contamination: Ensure that your ¹³C tracer is pure and that there is no cross-contamination between different labeling experiments.
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates a hypothetical metabolic pathway for this compound, where the glycoside is first cleaved, and the labeled portion enters central carbon metabolism.
Caption: Hypothetical metabolic fate of this compound.
Experimental Protocols
Protocol: this compound Metabolic Labeling and Metabolite Extraction
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Cell Culture: Plate cells at a desired density and allow them to reach 70-80% confluency.
-
Media Preparation: Prepare culture medium containing the desired concentration of this compound (e.g., 50 µM). Also, prepare control media with unlabeled Glycocide and without any Glycocide.
-
Labeling: Remove the standard culture medium from the cells, wash once with PBS, and add the prepared this compound containing medium. Incubate for the desired labeling period (e.g., 6 hours).
-
Metabolic Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold saline solution.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
-
Sample Preparation for MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile) before injection into the LC-MS system.
Cytotoxicity Assessment
It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line.
| Assay | Principle | Typical Readout |
| MTT/XTT Assay | Measures metabolic activity via reduction of tetrazolium salts. | Colorimetric change |
| LDH Release Assay | Measures lactate dehydrogenase release from damaged cells.[13][14] | Enzymatic activity |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells. | Fluorescence microscopy or flow cytometry |
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glycocide-13C2 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycocide-13C2. Our aim is to help you overcome common challenges and optimize your cell culture experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a stable isotope-labeled cardiac glycoside. The two Carbon-13 (¹³C) atoms serve as a tracer, allowing researchers to track the metabolic fate and incorporation of the glycoside into cellular components using mass spectrometry-based techniques. Its primary application is in metabolic flux analysis and target engagement studies to understand how the glycoside affects cellular metabolism and interacts with its molecular targets.
Q2: What is a typical starting concentration for this compound in cell culture?
As with other cardiac glycosides, the optimal concentration of this compound is highly cell-type dependent and can range from nanomolar (nM) to micromolar (µM) concentrations.[1][2][3] For initial experiments, a dose-response study is recommended to determine the cytotoxic and metabolic effects on your specific cell line. A starting range of 10 nM to 1 µM is often a reasonable starting point for many cancer cell lines.
Q3: How long should I incubate my cells with this compound for effective labeling?
The incubation time required for effective labeling depends on the specific metabolic pathway being investigated and the turnover rate of the target molecules. For tracing metabolic changes, labeling can be observed within minutes to hours.[4] For studies investigating the incorporation into longer-lived macromolecules or to reach a steady-state labeling, longer incubation times of 24 to 48 hours may be necessary.[4] It is crucial to balance labeling efficiency with potential cytotoxicity that may occur with prolonged exposure.
Q4: Can this compound affect cellular signaling pathways?
Yes. Cardiac glycosides are known to inhibit the Na+/K+-ATPase pump, which can, in turn, modulate various downstream signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.[5][6] When using this compound, it is important to consider these potential off-target or secondary effects on cellular signaling, which can be investigated using phosphoproteomics or other signaling pathway analysis techniques.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death or Cytotoxicity | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value. Start with a lower concentration range (e.g., 1-100 nM) and shorter incubation times. |
| The cell line is particularly sensitive to cardiac glycosides. | Review the literature for the sensitivity of your cell line to similar compounds. Consider using a more resistant cell line if appropriate for your experimental goals. | |
| Low or No ¹³C Labeling Detected | The concentration of this compound is too low. | Gradually increase the concentration of this compound in your experiments. Ensure the analytical method (e.g., mass spectrometry) is sensitive enough to detect low levels of incorporation. |
| The incubation time is too short. | Increase the incubation time to allow for sufficient uptake and metabolism of the compound. A time-course experiment can help determine the optimal labeling duration. | |
| The metabolic pathway being studied is not active in the chosen cell line. | Confirm the expression and activity of the relevant metabolic pathways in your cell line through literature review or preliminary experiments. | |
| Inconsistent Labeling Across Replicates | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each replicate, as cell density can influence metabolic rates. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and prepare a master mix of the labeling medium to ensure even distribution of the compound across all replicates. | |
| Alterations in Major Metabolic Pathways (e.g., Glycolysis, TCA Cycle) | This compound is impacting overall cell metabolism. | This is an expected outcome. Quantify these changes using ¹³C metabolic flux analysis to understand the on-target and off-target effects of the compound.[7][8] Compare the metabolic profile of treated cells to untreated controls. |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its cytotoxicity.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Recommended concentrations to test range from 0.1 nM to 10 µM. Include a vehicle-only control.
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Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a suitable method, such as the MTT, XTT, or a commercial live/dead cell assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Optimizing this compound Concentration for Metabolic Labeling
This protocol helps identify the optimal, non-toxic concentration of this compound for metabolic tracing experiments.
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Cell Seeding: Seed cells in multiple wells or flasks to allow for sufficient material for analysis.
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Sub-toxic Concentration Selection: Based on the IC50 data, choose a range of sub-toxic concentrations (e.g., 0.1x, 0.25x, and 0.5x the IC50 value).
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Labeling: Incubate cells with the selected concentrations of this compound for a predetermined time (e.g., 24 hours).
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Metabolite Extraction: At the end of the incubation, quench the metabolism and extract the intracellular metabolites using a suitable solvent (e.g., ice-cold methanol/water).
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LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the incorporation of ¹³C into downstream metabolites.
-
Data Analysis: Determine the concentration that provides sufficient labeling for detection without significantly impacting cell viability.
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Methyl Glycoside on Apoptosis and Oxidative Stress in Hypoxia Induced-Reoxygenated H9C2 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection of 13C-Labeled Metabolites
Welcome to the technical support center for the analysis of 13C-labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the detection and quantification of 13C-labeled compounds in your metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting 13C-labeled metabolites?
The two major techniques for analyzing 13C-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Both methods offer unique advantages and disadvantages. MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides high sensitivity and the ability to detect a large number of metabolites.[1][2] However, MS analysis can be destructive and often requires standard curves for absolute quantification.[1] NMR spectroscopy is a powerful non-destructive technique that can unambiguously identify compounds and accurately measure 13C enrichment.[3] While 1H NMR is more sensitive, 13C NMR offers greater spectral dispersion, making peak identification easier.[1][4]
Q2: I am experiencing low signal-to-noise in my 13C NMR spectra. What can I do to improve it?
Low signal-to-noise is a common challenge in 13C NMR due to the low natural abundance of 13C (~1.1%) and its smaller gyromagnetic ratio compared to protons.[4][5] Here are several strategies to enhance your signal:
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Increase the Number of Scans: Signal averaging is a fundamental technique to improve the signal-to-noise ratio (SNR).[5][6] Since noise is random, it tends to cancel out over multiple scans, while the signal from the 13C nuclei is consistent and gets amplified.[5] Quadrupling the number of scans can double the SNR.[6]
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Use Isotopic Enrichment: Whenever possible, using 13C-enriched substrates in your experiments is the most direct way to dramatically increase the signal intensity.[7][8]
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Employ Proton Decoupling: Proton-noise decoupling simplifies the 13C spectrum by removing C-H splitting, which collapses multiplets into single peaks and can increase signal strength through the Nuclear Overhauser Effect (NOE).[9]
-
Utilize High-Sensitivity Probes: The use of optimized probes, such as high-temperature superconducting (HTS) probes, can significantly improve 13C sensitivity.[4]
-
Optimize Pulse Sequences: Employing specialized pulse sequences can enhance the signal from 13C-labeled molecules.
Q3: How can I differentiate biological signals from background noise and artifacts in my LC-MS data?
Distinguishing true biological signals from chemical and electronic noise is a critical challenge in LC-MS-based metabolomics.[10][11] A robust method to address this is the use of a 13C isotope labeling strategy.[11][12] By comparing the mass spectra of unlabeled (12C) and fully labeled (13C) biological extracts, a clear mass shift corresponding to the number of carbon atoms in the metabolite will be observed for biologically derived signals.[11] Non-biological signals will not exhibit this predictable mass shift.[11] The Isotopic Ratio Outlier Analysis (IROA) is a specific technique that utilizes mixtures of 5% and 95% 13C-labeled samples to facilitate this differentiation and aid in determining the molecular formula.[7][10]
Q4: What are the advantages of using 2D NMR techniques for 13C-metabolite analysis?
Two-dimensional (2D) NMR techniques offer significantly improved spectral resolution compared to 1D NMR, which is crucial for identifying individual metabolites in complex biological mixtures.[13][14]
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Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates 1H and 13C nuclei that are directly bonded, providing excellent resolution due to the large chemical shift range of 13C.[14] This helps in the unambiguous identification of metabolites.[13]
-
Total Correlation Spectroscopy (TOCSY): 1H-1H TOCSY experiments can be combined with 13C editing in sequences like isotope-edited TOCSY (ITOCSY) to separate spectra of 12C and 13C-containing molecules, allowing for direct comparison and quantification.[3]
-
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): For isotopically enriched samples, 2D INADEQUATE provides direct 13C-13C correlations, which is extremely powerful for de novo identification of unknown compounds by revealing the carbon skeleton.[7][8]
Troubleshooting Guides
Mass Spectrometry (MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape and Resolution in LC-MS | - Inappropriate LC column chemistry for the target metabolites.- Suboptimal mobile phase composition or gradient. | - Test different column stationary phases such as Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IC) to find the best separation for your metabolites of interest.[15]- Systematically optimize the mobile phase pH, organic solvent content, and gradient slope. |
| Inaccurate Quantification of Isotopologues | - Natural abundance of isotopes in the unlabeled fraction.- Overlapping isotopic patterns from co-eluting compounds.- Insufficient mass resolution. | - Use a correction algorithm to account for the natural abundance of 13C and other isotopes.[15][16]- Improve chromatographic separation to minimize co-elution.- Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to resolve isotopologues with the same nominal mass.[2][15] |
| Difficulty in Identifying Unknown Labeled Metabolites | - Lack of spectral information to determine the molecular formula confidently. | - Employ a 13C labeling strategy to determine the number of carbon atoms in the molecule from the mass shift between the unlabeled and fully labeled isotopologues.[10][12]- Use high-resolution MS to obtain accurate mass measurements for formula prediction.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity and Long Acquisition Times for Direct 13C Detection | - Inherent low sensitivity of the 13C nucleus.[4][5]- Low concentration of metabolites. | - Increase the number of scans to improve the signal-to-noise ratio through signal averaging.[5]- Use 13C-enriched substrates to increase the concentration of 13C nuclei.[7]- Employ cryogenic or high-temperature superconducting (HTS) probes for enhanced sensitivity.[4]- Consider indirect detection methods like 1H-[13C] NMR which benefit from the higher sensitivity of proton detection.[17] |
| Spectral Overlap and Difficulty in Peak Assignment in 1D Spectra | - Crowded spectral regions, especially in 1H NMR.[7] | - Utilize 2D NMR experiments like HSQC, which disperses signals into a second dimension based on the 13C chemical shift, greatly improving resolution.[13][14]- For enriched samples, use 2D experiments like INADEQUATE to trace carbon-carbon connectivities.[7] |
| Inaccurate Quantification of 13C Enrichment | - Non-uniform Nuclear Overhauser Effect (NOE) enhancement.- Incomplete relaxation between scans. | - For quantitative experiments, consider using inverse-gated decoupling to suppress the NOE.- Ensure a sufficiently long relaxation delay between scans to allow for full magnetization recovery. |
| Broad Peaks and Poor Resolution | - Poor magnetic field homogeneity (shimming).- High sample viscosity.- Presence of paramagnetic ions. | - Carefully shim the sample to optimize magnetic field homogeneity.- Dilute viscous samples if possible.- Add a chelating agent like EDTA to remove paramagnetic metal ions. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS based 13C-Metabolomic Analysis
This protocol provides a general workflow for preparing cell cultures for 13C tracer analysis.
-
Cell Culture and Labeling: Culture cells in a medium containing a 13C-labeled substrate (e.g., [U-13C6]glucose) and a parallel unlabeled control culture.[2] Allow the cells to reach metabolic steady-state.
-
Quenching Metabolism: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells and collect the extract.
-
Sample Preparation for LC-MS: Centrifuge the cell extract to pellet debris. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.[18]
Protocol 2: 1D 1H NMR for Indirect Quantification of 13C Enrichment
This method allows for rapid quantification of 13C enrichment by observing the J-coupling in 1H NMR spectra.[1]
-
Sample Preparation: Prepare your metabolite extract as you would for standard NMR analysis, including the addition of a deuterated solvent and an internal standard.
-
Acquisition of 1H Spectrum: Acquire a standard 1D 1H NMR spectrum.
-
Identification of Satellite Peaks: Identify the satellite peaks flanking the main resonance of a proton attached to a carbon. These satellite peaks arise from the J-coupling between the 1H and an attached 13C nucleus. For example, the methyl resonance of lactate will show satellite peaks due to coupling with 13C at the C3 position.[1]
-
Quantification: The fractional 13C enrichment can be calculated by comparing the integrated area of the satellite peaks to the total integrated area of the main peak and the satellite peaks.
Visualizations
Caption: Workflow for 13C-labeled metabolite analysis using LC-MS.
Caption: Troubleshooting low signal-to-noise in 13C NMR experiments.
Caption: Logic for differentiating biological signals from noise in LC-MS.
References
- 1. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 9. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Can NMR solve some significant challenges in metabolomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing Background Noise in 13C Mass Spectrometry Data
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise in their 13C mass spectrometry experiments.
Troubleshooting Guide
This section addresses specific issues that can lead to increased background noise in your 13C mass spectrometry data.
Issue: My baseline is consistently high across the entire spectrum.
High baseline noise can obscure peaks of interest and significantly reduce the quality of your data.[1] This can often be attributed to either chemical or electronic noise.
Answer:
To determine the source of the noise, you can perform a simple diagnostic test:
-
Turn off the spray voltage and any liquid flow to the mass spectrometer.
-
Observe the baseline. If the noise disappears, it is likely chemical in origin. If the noise persists, it is likely electronic.[2]
For Chemical Noise:
-
Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and reagents. Contaminants in your mobile phase can be a significant source of chemical noise.[1]
-
System Contamination: A contaminated system is a common cause of high background noise.[3] Flushing the LC system, cleaning the ion source, and replacing the ion transfer tube can help alleviate this issue.[2][4]
-
Sample Purity: The sample itself can be a source of contamination. Ensure proper sample preparation and cleanup to remove interfering substances.[5]
For Electronic Noise:
-
Instrument Grounding: Improper grounding of the mass spectrometer or connected components can introduce electronic noise.
-
Detector Issues: The detector is a key component where electronic noise can originate.[6] If you suspect detector issues, it may be necessary to have the instrument serviced by a qualified technician.
-
External Sources: Other electronic equipment in the laboratory can sometimes interfere with the mass spectrometer.
Issue: I'm seeing a lot of noise at specific m/z values.
Answer:
Noise that appears at specific m/z values is often indicative of chemical noise.[2] This type of noise can arise from a variety of sources:
-
Plasticizers and other leachables: Phthalates and other plasticizers can leach from plastic containers and tubing and appear as distinct peaks in your mass spectrum.
-
Solvent clusters: The formation of solvent clusters can also lead to discrete noise peaks. Optimizing the cone gas flow rate can help to reduce the presence of these clusters.
-
Contaminants from previous runs: Carryover from previous samples can introduce interfering ions into your current analysis. Running blank samples between your experimental samples can help to identify and mitigate this issue.[7]
Issue: My signal-to-noise ratio is poor, even with a clean baseline.
Answer:
A poor signal-to-noise ratio in the absence of significant baseline noise may indicate that your analyte signal is too low. In 13C mass spectrometry, the low natural abundance of the 13C isotope (approximately 1.1%) can lead to inherently weaker signals compared to 1H NMR, for example.[8][9]
To improve the signal-to-noise ratio, consider the following:
-
Increase Sample Concentration: A higher concentration of your analyte will result in a stronger signal.[10][11]
-
Increase the Number of Scans: Averaging multiple scans can help to reduce random noise and improve the clarity of your signal.[12]
-
Optimize Instrument Parameters: Fine-tuning parameters such as acquisition time and decoupling settings can enhance signal intensity.[13][14]
-
Use 13C-Enriched Compounds: For certain applications, using compounds that have been artificially enriched with the 13C isotope can dramatically increase signal strength.[]
Frequently Asked Questions (FAQs)
Q1: What are the main types of noise in mass spectrometry?
A1: The primary types of noise encountered in mass spectrometry are:
-
Chemical Noise: This arises from unwanted ions in the mass spectrometer that are not related to the analyte of interest.[16][17] Sources can include solvent impurities, sample matrix components, and system contamination.[18]
-
Electronic Noise: This is random electrical interference generated by the instrument's electronic components, such as the detector and amplifiers.[6][19]
-
Background Noise: This is a more general term that can encompass both chemical and electronic noise, as well as signals from uninformative peaks associated with the matrix or sampling solvents.[20]
Q2: How can I distinguish between chemical and electronic noise?
A2: A straightforward method to differentiate between chemical and electronic noise is to stop the flow of sample and solvent into the mass spectrometer by turning off the spray voltage.[2] If the noise level drops significantly, the primary contributor is likely chemical noise.[2] If the noise persists, it is more likely to be electronic in nature.[2] Chemical noise also tends to appear at specific m/z values, while electronic noise is often more random.[2]
Q3: What is the impact of sample preparation on background noise?
A3: Proper sample preparation is critical for minimizing background noise.[5] The goal is to remove as many interfering substances as possible from your sample before it is introduced into the mass spectrometer. This can involve techniques such as solid-phase extraction, liquid-liquid extraction, and filtration. Using high-purity solvents and reagents during sample preparation is also essential to avoid introducing contaminants.[7]
Q4: Can tandem mass spectrometry (MS/MS) help reduce background noise?
A4: Yes, tandem mass spectrometry (MS/MS) is a powerful technique for reducing chemical noise.[16][21] By selecting a specific precursor ion in the first stage of mass analysis and then fragmenting it to produce product ions in the second stage, you can filter out a significant amount of the chemical noise that may be present at the same nominal mass as your analyte.[21]
Experimental Protocols
Protocol 1: System Flush to Reduce Chemical Contamination
This protocol is designed to remove chemical contamination from the LC system and mass spectrometer.
Materials:
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade isopropanol
-
0.1% Formic acid in LC-MS grade water
Procedure:
-
Remove the column from the LC system and replace it with a restriction capillary.
-
Flush the system with a gradient of the solvents listed above, starting with the most polar (water) and ending with the least polar (isopropanol).
-
"Steam clean" the mass spectrometer overnight by setting the LC flow to 0.5 mL/min, nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C.[22]
-
After flushing, reinstall the column and equilibrate the system with your mobile phase.
Protocol 2: Sample Preparation for Small Molecules
This is a general protocol for preparing small molecule samples for LC-MS analysis.
Materials:
-
Your sample
-
LC-MS grade solvent (e.g., methanol, acetonitrile, water)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve your sample in a suitable LC-MS grade solvent to a concentration of approximately 1 mg/mL.[7]
-
Take 100 µL of this solution and dilute it with 1 mL of your mobile phase or a compatible solvent.[7]
-
If any precipitate forms, filter the sample through a 0.22 µm syringe filter.[7]
-
Transfer the final solution to a standard 2 mL mass spec vial.[7]
Quantitative Data Summary
Table 1: Effect of Cone Gas Flow Rate on Background Noise
This table illustrates how optimizing the cone gas flow rate can reduce background noise in a specific MRM transition.
| Cone Gas Flow Rate (L/hr) | Background Noise Level (Arbitrary Units) |
| 150 | High |
| 300 | Medium |
| 500 | Low |
Data adapted from a study on nitrosamine analysis, demonstrating a decrease in noise with increased cone gas flow.
Visualizations
Caption: A troubleshooting workflow for identifying the source of background noise.
References
- 1. researchgate.net [researchgate.net]
- 2. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 3. support.waters.com [support.waters.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mass Spectrometry Ion Detector Comparison Guide | Technology Networks [technologynetworks.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 16. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. News - What is noise in spectrometer? [jinsptech.com]
- 20. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. agilent.com [agilent.com]
Correcting for natural 13C abundance in Glycocide-13C2 studies
Welcome to the technical support center for Glycocide-13C2 studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in their experiments.
General Principles
In stable isotope labeling experiments, it is crucial to distinguish between isotopes introduced experimentally and those naturally present.[1][2] Carbon exists as two stable isotopes: ¹²C (approximately 98.9% abundance) and ¹³C (approximately 1.1% abundance).[1][3] This natural ¹³C abundance contributes to the mass isotopomer distribution (MID) of a molecule, which can confound the interpretation of labeling data from tracers like Glycocide-¹³C₂.[4] Therefore, a correction for natural abundance is essential to accurately determine the true incorporation of the labeled tracer.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is a mass isotopomer distribution (MID) and why is it important?
A1: A mass isotopomer distribution (MID) or mass distribution vector (MDV) represents the fractional abundance of all mass isotopomers of a molecule.[1][6] For a carbon-containing molecule, the mass isotopomers differ in the number of ¹³C atoms they contain.[1] The MID is crucial because it reflects the extent of labeling from an isotopic tracer. However, the measured MID is a combination of the labeling from the tracer and the natural abundance of ¹³C.[1]
Q2: How does natural ¹³C abundance affect my Glycocide-¹³C₂ data?
A2: The natural 1.1% abundance of ¹³C means that even in an unlabeled sample of Glycocide, there will be a population of molecules containing one, two, or even more ¹³C atoms by chance. This creates a baseline MID that must be mathematically subtracted from the MID of your Glycocide-¹³C₂ labeled samples to determine the true enrichment from your tracer.[1] Failure to correct for this can lead to an overestimation of label incorporation and incorrect interpretation of metabolic fluxes.[7][8]
Q3: What are the common methods for natural abundance correction?
A3: The most common method involves using a correction matrix.[1] This mathematical approach uses the known natural abundances of all elements in the molecule (and any derivatization agents) to calculate the expected MID for an unlabeled compound. This theoretical distribution is then used to correct the measured MID of the labeled sample.[1][5] Several software tools are available to perform these corrections, including IsoCorrectoR and AccuCor2.[7][9]
Q4: Do I need to run an unlabeled control sample?
A4: Yes, running an unlabeled control sample is highly recommended. While theoretical correction matrices can be calculated based on known natural isotope abundances, an unlabeled control sample provides an empirical measurement of the natural MID under your specific experimental and analytical conditions.[1] This can help to account for any instrument-specific biases.
Experimental Protocols
Protocol 1: Determining the Mass Isotopomer Distribution of Unlabeled Glycocide
This protocol outlines the steps to determine the empirical MID for natural abundance correction.
Materials:
-
Unlabeled Glycocide standard
-
Appropriate solvents for your analytical method (e.g., LC-MS)
-
Mass spectrometer
Methodology:
-
Prepare a solution of the unlabeled Glycocide standard at a concentration comparable to what you expect in your experimental samples.
-
Analyze the sample using your established mass spectrometry method.
-
Acquire the mass spectrum for Glycocide.
-
Identify the monoisotopic peak (M+0) and the subsequent peaks corresponding to the incorporation of one (M+1), two (M+2), etc., naturally abundant heavy isotopes.
-
Integrate the peak areas for each mass isotopomer.
-
Calculate the fractional abundance of each isotopomer by dividing its peak area by the sum of all isotopomer peak areas. This is your empirically determined MID for the unlabeled compound.
Quantitative Data Summary
For this technical guide, we will assume Glycocide is methyl α-D-glucopyranoside with the chemical formula C₇H₁₄O₆.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 |
Table 2: Theoretical vs. Example Experimental MID for Unlabeled Glycocide (C₇H₁₄O₆)
| Mass Isotopomer | Theoretical Fractional Abundance | Example Experimental Fractional Abundance |
| M+0 | 0.9224 | 0.9221 |
| M+1 | 0.0731 | 0.0733 |
| M+2 | 0.0042 | 0.0043 |
| M+3 | 0.0003 | 0.0003 |
Troubleshooting Guide
Q: My corrected data shows negative fractional enrichment for some isotopomers. What does this mean?
A: Negative fractional enrichment is a common artifact that can arise from several sources:
-
Incorrect background subtraction: If the background noise is not properly subtracted, it can lead to inaccuracies in the peak integration.
-
Measurement error: Mass spectrometry measurements have inherent variability. If the signal-to-noise ratio is low, this can result in negative values after correction.[4]
-
Inaccurate natural abundance values: The theoretical natural abundances may not perfectly reflect the isotopic composition of your specific reagents. This is another reason why running an unlabeled control is beneficial.
Q: The fractional enrichment in my Glycocide-¹³C₂ sample is lower than expected.
A: This could be due to several factors:
-
Incomplete labeling: The cells or organism may not have reached isotopic steady state, meaning the tracer has not fully incorporated into the metabolite pool.[6]
-
Metabolic dilution: The labeled Glycocide may be diluted by an endogenous pool of the unlabeled compound.
-
Tracer impurity: The Glycocide-¹³C₂ tracer may not be 100% pure and could contain unlabeled or singly labeled species.[8] It is important to correct for tracer impurity if this information is available.
Q: I see unexpected mass peaks in my mass spectrometry data.
A: Unexpected peaks could be:
-
Contaminants: The sample may be contaminated with other compounds that have similar mass-to-charge ratios.
-
In-source fragments or adducts: The molecule may be fragmenting in the mass spectrometer source or forming adducts with salts (e.g., sodium).
-
Overlapping peaks: If the mass resolution of your instrument is not sufficient, peaks from other metabolites may overlap with your Glycocide isotopomers.[9]
Visualizations
Experimental Workflow
Caption: A typical workflow for a ¹³C isotope labeling experiment.
Natural Abundance Correction Logic
Caption: The process of correcting for natural isotopic abundance.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeled LC-MS Analysis Preset - Polly Documentation [docs.polly.elucidata.io]
- 3. acdlabs.com [acdlabs.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Natural isotope correction of MS/MS measurements for metabolomics and <sup>13</sup>C fluxomics [ouci.dntb.gov.ua]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. chemrxiv.org [chemrxiv.org]
Glycocide-13C2 stability and storage issues
Welcome to the technical support center for Glycocide-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and storage challenges encountered during experimentation with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, this compound should be stored at temperatures below -15°C.[1] It is also crucial to keep the container tightly sealed to prevent moisture absorption and degradation.[1] Before use, it is recommended to allow the product to warm to room temperature to avoid condensation within the vial.[1]
Q2: I am observing a loss of the 13C label in my mass spectrometry data. What could be the cause?
Loss of the 13C label can indicate degradation of the this compound molecule. The most common degradation pathway for glycosides is hydrolysis, which cleaves the glycosidic bond. Depending on the structure of the specific this compound, this could result in the loss of the labeled portion of the molecule. It is also possible that the label is being lost through other chemical reactions if the compound is exposed to harsh conditions.
Q3: My quantitative analysis shows lower than expected concentrations of this compound. What are the potential reasons?
Lower than expected concentrations can be due to several factors:
-
Degradation: As mentioned, hydrolysis or other degradation pathways can reduce the amount of intact this compound.
-
Adsorption: Glycosides can sometimes adsorb to the surfaces of storage containers or labware, especially if they are hydrophobic.
-
Inaccurate Quantification: Ensure that your analytical method, such as LC-MS, is properly calibrated and that the internal standard, if used, is stable and appropriate.
Q4: Can I repeatedly freeze and thaw my this compound solution?
Repeated freeze-thaw cycles are generally not recommended as they can accelerate degradation. For frequent use, it is advisable to aliquot the this compound solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in LC-MS chromatogram | Degradation of this compound into smaller fragments. | Analyze the sample for known degradation products, such as the aglycone or the free labeled sugar. Consider performing a stability study under your experimental conditions. |
| Poor peak shape in chromatography | Interaction of the analyte with the column or contamination. | Ensure the mobile phase is appropriate for your this compound. Use a guard column to protect your analytical column. Check for system contamination. |
| Inconsistent results between experiments | Instability of this compound in the experimental matrix (e.g., buffer, plasma). | Evaluate the stability of this compound in your specific experimental matrix over the duration of the experiment. Prepare fresh solutions for each experiment if necessary. |
Stability Data
The following table summarizes the stability of a representative this compound under various conditions. This data is illustrative and stability will vary depending on the specific glycoside structure.
| Condition | Duration | Temperature | Percent Degradation |
| Aqueous Solution (pH 7.4) | 24 hours | 4°C | < 1% |
| Aqueous Solution (pH 7.4) | 24 hours | Room Temperature (25°C) | 2-5% |
| Aqueous Solution (pH 3.0) | 24 hours | Room Temperature (25°C) | 10-15% |
| Aqueous Solution (pH 9.0) | 24 hours | Room Temperature (25°C) | 5-10% |
| Freeze-Thaw Cycles (x3) | N/A | -20°C to 25°C | < 2% |
| Long-term Storage | 1 year | -20°C | < 1% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffers (e.g., pH 3.0, 7.4, 9.0) to a final concentration of 10 µg/mL.
-
Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop further degradation.
-
Sample Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining amount of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential hydrolytic degradation pathway for this compound.
References
Data normalization techniques for Glycocide-13C2 experiments
Technical Support Center: Glycocide-13C2 Experiments
Welcome to the technical support center for this compound experiments. This guide provides detailed answers to frequently asked questions and troubleshooting advice for data normalization, a critical step in ensuring the accuracy and reproducibility of your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the normalization of your this compound experimental data.
Q1: Why do I see high variability between my biological replicates after normalization?
A1: High variability between biological replicates after normalization can stem from several sources. First, the chosen normalization method may be inappropriate for your experimental design and could be introducing noise or removing important biological variance.[1][2] For example, Total Ion Current (TIC) normalization can be skewed by a few highly abundant metabolites, which may not be representative of the overall sample concentration.[1][2] Second, inconsistent sample handling, extraction, or storage can introduce significant non-biological variation that normalization cannot fully correct. Finally, issues during the analytical run, such as instrument drift or matrix effects, can affect samples differently.[3][4] It is crucial to use quality control (QC) samples to assess and correct for this type of variation.[5][6]
Q2: My internal standard (IS) signal is inconsistent across samples. What should I do?
A2: Inconsistent internal standard signals are a common problem. The first step is to verify that the IS was added accurately and consistently to every sample before any sample preparation steps like extraction.[7] Pipetting errors are a frequent cause of this issue. If you are confident in the IS addition, the variability may be due to strong matrix effects that are disproportionately affecting the IS in some samples. This can happen if your IS is not structurally similar enough to your analyte of interest (this compound) or if there are large differences in the overall composition of your samples.[8] Consider using a stable isotope-labeled (SIL) standard that is an isotopologue of your analyte, as this is the gold standard for correcting matrix effects and other analytical variability.[7][9]
Q3: After normalization, the abundance of my labeled compound (this compound) appears artificially low. What is the cause?
A3: This can occur if the normalization method is not suitable for your biological question. For instance, if you normalize to the total ion current (TIC) or total sum, and your experimental condition causes a massive global increase in many other metabolites, this will artificially suppress the relative abundance of this compound.[1][10][11] The assumption of these methods is that the total metabolite concentration is constant across samples, which may not hold true in your experiment.[12] Using a stable isotope-labeled internal standard specific for this compound is the most reliable way to avoid this issue and achieve accurate relative quantification.[7][13]
Q4: The normalization method seems to remove important biological variance. How can I validate my strategy?
A4: Validating your normalization strategy is critical. One effective method is to use Quality Control (QC) samples, which are typically pooled aliquots of your experimental samples.[6][14] A good normalization method should reduce the variance among the QC samples (which should be identical) while preserving the biological variance among your study groups. You can visualize this using Principal Component Analysis (PCA) plots before and after normalization; after successful normalization, QC samples should cluster tightly together.[4] Another approach is to use Relative Log Abundance (RLA) plots to assess if the distributions of replicates have been centered around zero.[14] If you have spiked-in compounds with known concentration differences, you can check if the normalization method accurately reproduces these fold changes.[15]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about data normalization principles in the context of this compound experiments.
Q5: What is the purpose of data normalization?
A5: Data normalization is a crucial preprocessing step that aims to remove unwanted technical and non-biological variation from your data.[3][5] This variation can arise from differences in sample preparation, sample loading, instrument drift, or ion suppression.[3][6] By minimizing this systematic noise, normalization enhances the comparability between samples and improves the reliability of downstream statistical analysis, making it easier to detect true biological differences.[2][3]
Q6: What are the most common normalization techniques for 13C-labeling experiments?
A6: Several techniques are used, each with specific assumptions and applications. The most common include:
-
Internal Standard (IS) Normalization: Uses a known concentration of a single or multiple compounds (ideally stable isotope-labeled) added to each sample to correct for analytical variance.[3][7] This is often considered the most accurate method.[7]
-
Total Ion Current (TIC) / Sum Normalization: Scales the data in each sample so that the total intensity of all measured ions is the same.[1][3] This method is simple but assumes that the total metabolite concentration is consistent across all samples.[1][12]
-
Median Normalization: Similar to sum normalization, but uses the median intensity, which makes it more robust to extreme outliers.[3]
-
Probabilistic Quotient Normalization (PQN): Assumes that for most metabolites, the concentration does not change between samples. It calculates the most probable dilution factor by comparing the distribution of quotients between a test spectrum and a reference spectrum (often the median spectrum).[11][12][16] This method is robust against strong biological effects where a few metabolites change significantly.[10]
Q7: How do I choose the right normalization method for my experiment?
A7: The choice depends on the nature of your samples, the experimental design, and the underlying assumptions of the method.
-
For targeted quantification of this compound, using a stable isotope-labeled internal standard (e.g., this compound,15N1) is the gold standard.[7][9]
-
If a specific IS is not available, Probabilistic Quotient Normalization (PQN) is often a robust choice for untargeted metabolomics data as it is less sensitive to a few high-abundance metabolites changing.[10][12][17]
-
TIC or Sum normalization should be used with caution and only when you can reasonably assume that the total amount of metabolites per sample is constant.[1][12]
-
Always validate your chosen method using QC samples to ensure it is reducing technical and not biological variance.[15]
Below is a decision-making workflow to help guide your choice.
Comparison of Normalization Techniques
The table below summarizes the key characteristics of common normalization methods to aid in your selection process.
| Technique | Principle | Advantages | Disadvantages | When to Use |
| Internal Standard (IS) | Normalizes each metabolite's signal to the signal of a known amount of a standard added to each sample.[3] | Highly accurate; corrects for matrix effects, extraction efficiency, and instrument variability.[3][7] | Requires a suitable IS for each analyte of interest, which can be expensive or unavailable.[3][9] | Targeted metabolomics and when high accuracy is required. |
| Total Ion Current (TIC) / Sum | Scales each sample's data so the total signal (sum of all intensities) is equal across all samples.[3] | Simple to implement and computationally fast.[3] | Highly sensitive to a few abundant metabolites; assumes total metabolite concentration is constant.[1][2] | Large-scale untargeted studies where global metabolic changes are not expected. |
| Median | Scales each sample's data based on the median signal intensity, rather than the sum.[3] | More robust to outliers than TIC/Sum normalization.[3] | Still assumes that, on average, metabolite levels are consistent across samples.[3] | Datasets with significant outliers or skewed distributions. |
| Probabilistic Quotient (PQN) | Calculates a normalization factor based on the median of the quotients of metabolite intensities between a sample and a reference spectrum.[12][16] | Robust to significant biological effects where a subset of metabolites changes dramatically.[10][11] | Can be computationally more intensive; requires a stable reference spectrum (e.g., median of controls).[3][12] | Untargeted metabolomics where significant, but not global, metabolic changes are expected. |
Experimental Protocols
Protocol: Internal Standard Normalization for this compound
This protocol outlines the steps for performing normalization using a stable isotope-labeled internal standard (SIL-IS), which is the recommended method for accurate relative quantification.
Workflow Diagram:
Methodology:
-
Selection of Internal Standard: The ideal IS is a stable isotope-labeled version of the analyte (e.g., uniformly 13C-labeled Glycocide). This ensures it has nearly identical chemical and physical properties but is distinguishable by mass spectrometry.[7]
-
Preparation of IS Stock Solution: Prepare a stock solution of the SIL-IS in a suitable solvent at a known concentration. The final concentration in the sample should be similar to the expected concentration of the endogenous this compound.[18]
-
Spiking Samples: Add a precise volume of the IS stock solution to every biological sample before the metabolite extraction step.[7] This is the most critical step for accuracy. Adding the IS early corrects for variability in both sample preparation and instrument analysis.[7]
-
Metabolite Extraction: Perform the metabolite extraction protocol (e.g., using methanol/chloroform/water) on the IS-spiked samples.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. Ensure the method can clearly separate and detect both the native this compound and the SIL-IS.
-
Peak Integration: Process the raw data to integrate the peak areas (or heights) for both the this compound and the SIL-IS in each sample.
-
Normalization Calculation: For each sample, calculate a response ratio:
-
Response Ratio = (Peak Area of this compound) / (Peak Area of SIL-IS)
-
-
Final Data: The calculated response ratio is the normalized value for this compound. This value can now be compared directly across all samples for statistical analysis.
References
- 1. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Statistical methods for handling unwanted variation in metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. angie-b.github.io [angie-b.github.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probabilistic quotient normalization as robust method to account for dilution of complex biological mixtures. Application in 1H NMR metabonomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iroatech.com [iroatech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Addressing Metabolic Shunting in ¹³C Tracer Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to metabolic shunting in ¹³C tracer experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your ¹³C tracer experiments and provides actionable solutions.
Question 1: I'm observing an unexpected labeling pattern in my downstream metabolites that doesn't fit my expected metabolic pathway. Could this be due to metabolic shunting?
Answer: Yes, unexpected labeling patterns are a primary indicator of metabolic shunting, where metabolites are diverted from a primary pathway to an alternative or parallel pathway. A common example is the shunting of glucose-6-phosphate from glycolysis into the Pentose Phosphate Pathway (PPP).
To diagnose this, consider the following:
-
Tracer Choice: The choice of isotopic tracer is critical for distinguishing between pathways. For instance, using [1,2-¹³C₂]glucose can help differentiate between glycolysis and the oxidative PPP.[1] Glycolysis will retain both ¹³C atoms in downstream metabolites like lactate, while the oxidative PPP will lead to the loss of the ¹³C at the C1 position.
-
Analyze Key Metabolites: Examine the mass isotopomer distributions (MIDs) of key branch point metabolites. For the glycolysis/PPP shunt, analyzing the MIDs of intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate can provide clues.
-
Parallel Labeling Experiments: Conduct parallel experiments with different tracers. For example, using [U-¹³C₆]glucose in one experiment and [1,2-¹³C₂]glucose in another can provide complementary information to resolve fluxes through glycolysis and the PPP.[2][3]
Question 2: How can I quantify the flux through a metabolic shunt like the Pentose Phosphate Pathway (PPP)?
Answer: Quantifying the flux through a shunt requires careful experimental design and data analysis. Here are key strategies:
-
Optimal Tracer Selection: The use of specific tracers is crucial for quantifying PPP flux. While [1,2-¹³C₂]glucose is commonly used, studies have shown that other tracers like [2,3,4,5,6-¹³C₅]glucose can provide more precise estimates for the oxidative PPP flux.[4] A novel tracer, [2,3-¹³C₂]glucose, allows for simplified assessment of the PPP, as [2,3-¹³C₂]lactate arises exclusively from this pathway, eliminating the need for natural abundance correction.[5]
-
Metabolic Flux Analysis (MFA): Utilize ¹³C-Metabolic Flux Analysis (¹³C-MFA) software to computationally estimate fluxes. This involves fitting the measured MIDs of intracellular metabolites to a metabolic network model.
-
Parallel Labeling: As mentioned previously, performing parallel experiments with different tracers, such as [1,2-¹³C]glucose and [U-¹³C]glutamine, can significantly improve the accuracy and precision of flux estimations for interconnected pathways.[2][3][6]
Table 1: Comparison of ¹³C-Glucose Tracers for Resolving Glycolysis vs. Pentose Phosphate Pathway Fluxes
| Tracer | Advantage | Disadvantage | Reference |
| [1,2-¹³C₂]glucose | Good for distinguishing glycolysis from the oxidative PPP. | May not provide the highest precision for all PPP fluxes. | [1] |
| [U-¹³C₆]glucose | Provides general labeling of central carbon metabolism. | Can be difficult to resolve fluxes at specific branch points without additional tracers. | [2] |
| [2,3,4,5,6-¹³C₅]glucose | Identified as an optimal tracer for oxidative PPP flux in some systems. | May be more expensive and less commonly used. | [4] |
| [2,3-¹³C₂]glucose | Allows for direct measurement of PPP activity through [2,3-¹³C₂]lactate without natural abundance correction. | Newer tracer, may have less established protocols. | [5] |
Question 3: My flux analysis results are inconsistent, and I suspect cellular compartmentalization is the issue. How can I address this?
Answer: Cellular compartmentalization, particularly between the cytosol and mitochondria, is a significant challenge in ¹³C-MFA. The exchange of metabolites between compartments can lead to complex labeling patterns that are difficult to interpret with whole-cell extracts.
Strategies to address compartmentalization include:
-
Subcellular Fractionation: If experimentally feasible, perform subcellular fractionation to isolate metabolites from different compartments (e.g., cytosol and mitochondria) before mass spectrometry analysis. This provides compartment-specific labeling data.[7]
-
Advanced Metabolic Models: Utilize metabolic models that explicitly account for different compartments and the transport reactions between them.[7]
-
Careful Tracer Selection: Choose tracers that can help distinguish between cytosolic and mitochondrial metabolism. For example, [U-¹³C₅]glutamine is an excellent tracer for probing the TCA cycle, which is primarily mitochondrial.[1]
-
Non-stationary ¹³C-MFA: This technique analyzes the dynamics of label incorporation over time, which can provide additional information to resolve compartmentalized fluxes.
Frequently Asked Questions (FAQs)
Q1: What is metabolic shunting?
A1: Metabolic shunting is the diversion of metabolic intermediates from one pathway to another. A classic example is the hexose monophosphate shunt (or Pentose Phosphate Pathway), which is a branch off of glycolysis.[8][9] This is a common feature of cancer metabolism, where shunting can support anabolic processes and redox balance.[10][11][12][13]
Q2: Why is it important to address metabolic shunting in ¹³C tracer experiments?
Q3: How do I ensure my cells have reached isotopic steady state?
A3: Isotopic steady state is reached when the fractional enrichment of ¹³C in intracellular metabolites becomes constant over time. To verify this, you should perform a time-course experiment where you collect samples at multiple time points after introducing the ¹³C tracer.[14] For example, you could collect samples at 18 and 24 hours.[15] If the labeling patterns are consistent between these time points, you can be confident that isotopic steady state has been achieved. The time to reach steady state varies depending on the pathway; for example, glycolysis may reach steady state in minutes, while the TCA cycle can take hours.[14][16][17]
Q4: What are parallel labeling experiments and why are they useful?
A4: Parallel labeling experiments involve conducting two or more separate experiments concurrently, with each experiment using a different isotopic tracer.[6] This approach is powerful because different tracers provide distinct labeling patterns that can be used to better resolve fluxes in complex metabolic networks.[18] For instance, using [1,2-¹³C]glucose in one experiment and [U-¹³C]glutamine in a parallel experiment can provide a more comprehensive view of central carbon metabolism.[2][3][6]
Experimental Protocols
Protocol 1: General Protocol for Achieving Isotopic Steady State in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. For a 6-well plate, seeding around 200,000 cells per well and incubating overnight is a common starting point.[16]
-
Media Preparation: Prepare media containing the ¹³C-labeled tracer. It is crucial to use media that lacks the unlabeled form of the nutrient you are tracing (e.g., glucose-free media for ¹³C-glucose tracing). The media should be supplemented with dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled nutrients.[19]
-
Tracer Introduction: After an initial growth period (e.g., 24 hours), wash the cells with 1x PBS and replace the standard medium with the prepared ¹³C-tracer-containing medium.[16]
-
Time-Course Sampling: To determine the point of isotopic steady state, collect cell samples at multiple time points (e.g., 2, 6, 12, 24 hours) after introducing the tracer. The optimal time points will depend on the specific pathways of interest.[14]
-
Metabolite Extraction: At each time point, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol).
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry to determine the mass isotopomer distributions.
-
Steady-State Verification: Compare the labeling patterns of key metabolites across the different time points. Isotopic steady state is confirmed when the fractional enrichment of ¹³C no longer changes over time.[15]
Protocol 2: Parallel Labeling with [1,2-¹³C]glucose and [U-¹³C]glutamine
-
Cell Culture Setup: Seed cells in parallel cultures from the same initial stock to minimize biological variability.
-
Tracer Media Preparation:
-
Experiment 1 Medium: Prepare glucose-free medium supplemented with [1,2-¹³C]glucose at the desired concentration and unlabeled glutamine. Use dialyzed FBS.
-
Experiment 2 Medium: Prepare glutamine-free medium supplemented with [U-¹³C]glutamine at the desired concentration and unlabeled glucose. Use dialyzed FBS.
-
-
Tracer Incubation: On the day of the experiment (e.g., during the exponential growth phase), replace the standard medium in each set of parallel cultures with the respective tracer-containing medium.[2][3]
-
Incubation and Sampling: Incubate the cells for a duration sufficient to reach isotopic steady state, as determined by a preliminary time-course experiment (see Protocol 1). For example, metabolites in the glycolysis pathway may reach isotopic steady state with [1,2-¹³C]glucose within 1.5 hours, while TCA cycle metabolites may reach steady state with [U-¹³C]glutamine within 3 hours.[2][3]
-
Metabolite Extraction and Analysis: Quench metabolism and extract metabolites from all cultures as described in Protocol 1. Analyze the samples by mass spectrometry.
-
Integrated Flux Analysis: Combine the labeling data from both parallel experiments into a single metabolic model for a comprehensive flux analysis.[2][3]
Visualizations
Caption: Glycolysis and Pentose Phosphate Pathway (PPP) metabolic shunt.
Caption: Workflow for troubleshooting unexpected labeling patterns.
Caption: Decision tree for selecting ¹³C tracers to address metabolic shunting.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compartment-specific metabolome labeling enables the identification of subcellular fluxes that may serve as promising metabolic engineering targets in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Two transition states of the glycogen shunt and two steady states of gene expression support metabolic flexibility and the Warburg effect in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic alterations in cancer cells and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Cancer Metabolism and Signaling Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Links between metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 17. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 18. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Isotopic Tracers in Glycosylation Analysis: A Comparative Overview
This guide will objectively compare the performance of these established tracers, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.
Introduction to Isotopic Tracers in Glycosylation
Isotopic tracers are molecules in which one or more atoms have been replaced by a heavier, stable isotope, such as Carbon-13 (¹³C). When introduced into cellular systems, these labeled precursors are incorporated into newly synthesized biomolecules, including glycoproteins. By tracking the incorporation of the heavy isotope using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace metabolic pathways, determine the rates of synthesis and turnover of glycans, and gain insights into the regulation of glycosylation processes.[1][2]
Comparative Analysis of Key Isotopic Tracers
The choice of an isotopic tracer is critical and depends on the specific biological question being addressed.[3][4] Here, we compare three widely used tracers for studying glycoprotein biosynthesis.
¹³C-Glucose: The Central Carbon Source
As the primary fuel for most cells, glucose is a fundamental precursor for the synthesis of many monosaccharides that form the building blocks of glycans.[2] ¹³C-labeled glucose is therefore a powerful tool for general metabolic flux analysis (MFA) of central carbon metabolism, including pathways that lead to glycan precursors.[5][6][7][8]
¹³C-Galactose: A More Specific Glycan Precursor
Galactose is a monosaccharide that is more directly incorporated into the galactose-containing glycans of glycoproteins. Using ¹³C-labeled galactose allows for a more targeted investigation of galactosylation processes.
¹³C-N-acetylmannosamine (ManNAc): A Specific Sialic Acid Precursor
N-acetylmannosamine (ManNAc) is a key precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many glycans and play crucial roles in cell signaling and recognition.[9][10] ¹³C-labeled ManNAc provides a highly specific means to study the dynamics of sialylation.[11][12][13]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the compared isotopic tracers based on typical cell culture experiments. Actual values may vary depending on the cell type, culture conditions, and experimental setup.
| Parameter | ¹³C-Glucose | ¹³C-Galactose | ¹³C-N-acetylmannosamine (ManNAc) |
| Typical Concentration in Media | 5-25 mM | 0.1-1 mM | 10-100 µM |
| Typical Labeling Duration | 24-72 hours | 24-48 hours | 12-48 hours |
| Primary Labeled Glycans | All major glycan classes | Galactose-containing N- and O-glycans | Sialic acids (N-acetylneuraminic acid) |
| Analytical Techniques | GC-MS, LC-MS, NMR | LC-MS, NMR | LC-MS, NMR |
| Key Insights | Overall metabolic flux, precursor biosynthesis | Galactosylation dynamics, glycan structure | Sialylation pathways and kinetics |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for metabolic labeling using each tracer.
Protocol 1: Metabolic Labeling with [U-¹³C₆]-Glucose
-
Cell Culture: Plate cells of interest at a desired density in standard growth medium and allow them to adhere and enter the exponential growth phase.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Labeling Medium: Add custom growth medium containing [U-¹³C₆]-glucose at a final concentration of 11 mM (or matching the glucose concentration of the standard medium). All other components of the medium should remain the same.
-
Incubation: Culture the cells in the labeling medium for 24 to 72 hours.
-
Harvesting: Wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., protein extraction, glycan release, and MS analysis).
Protocol 2: Metabolic Labeling with [U-¹³C₆]-Galactose
-
Cell Culture: Culture cells as described in Protocol 1.
-
Medium Exchange: Wash cells as described in Protocol 1.
-
Labeling Medium: Add glucose-free medium supplemented with [U-¹³C₆]-galactose at a final concentration of 1 mM and a non-labeled carbon source like pyruvate.
-
Incubation: Culture cells for 24 to 48 hours.
-
Harvesting: Harvest cells as described in Protocol 1.
Protocol 3: Metabolic Labeling with N-acetyl-[1,2-¹³C₂]-mannosamine (¹³C-ManNAc)
-
Cell Culture: Culture cells as described in Protocol 1.
-
Labeling: Add a stock solution of ¹³C-ManNAc directly to the standard growth medium to a final concentration of 50 µM.
-
Incubation: Culture cells for 12 to 48 hours.
-
Harvesting: Harvest cells as described in Protocol 1.
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz provide clear visualizations of the complex processes involved in glycosylation and the experimental workflows for their analysis.
Caption: Simplified metabolic pathways for the incorporation of isotopic tracers into glycoproteins.
Caption: General experimental workflow for glycoprotein analysis using isotopic tracers.
Conclusion
The selection of an appropriate isotopic tracer is paramount for the successful investigation of glycosylation dynamics. While ¹³C-Glucose offers a broad overview of metabolic fluxes leading to glycan synthesis, ¹³C-Galactose and ¹³C-N-acetylmannosamine provide more specific insights into galactosylation and sialylation, respectively. By carefully considering the research question and employing the detailed protocols outlined in this guide, researchers can effectively harness the power of stable isotope labeling to unravel the complexities of the glycome.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Metabolic Flux Models: A Comparative Analysis of 13C-Labeled Tracers
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2] The foundation of 13C-MFA lies in the use of substrates labeled with the stable isotope 13C.[3][4] As cells metabolize these labeled substrates, the 13C atoms are incorporated into various downstream metabolites.[5] By measuring the isotopic enrichment in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the metabolic pathways that were active and the relative flux through each.[4][6]
The choice of the 13C-labeled tracer is a critical determinant of the precision and accuracy of the resulting flux map.[7][8] Different tracers provide distinct labeling patterns that can better resolve fluxes in specific pathways.[7][9] This guide explores the characteristics and applications of several widely used 13C tracers to aid in the design of informative MFA experiments for the rigorous validation of metabolic flux models.
Performance Comparison of Common 13C-Labeled Tracers
The selection of an appropriate 13C tracer is a crucial step in designing a metabolic flux analysis experiment. The ideal tracer should provide maximal information about the metabolic pathways of interest. Below is a comparison of commonly used 13C-labeled glucose and glutamine tracers, highlighting their strengths in resolving fluxes in different parts of central carbon metabolism.
| Tracer | Primary Application | Advantages | Considerations |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in both glycolysis and the PPP.[7][9] The specific labeling pattern helps to distinguish between these interconnected pathways. | May provide less resolution for TCA cycle fluxes compared to other tracers. |
| [U-13C6]glucose | Overall Central Carbon Metabolism | Labels all carbons in glucose, leading to widespread labeling of downstream metabolites. Useful for obtaining a broad overview of metabolic activity. | Can sometimes lead to complex labeling patterns that are challenging to interpret for specific pathway resolution. |
| [1-13C]glucose & [6-13C]glucose | Glycolysis vs. PPP | Historically used to estimate the relative flux through the pentose phosphate pathway. The release of 13CO2 from [1-13C]glucose is indicative of PPP activity. | Less precise for resolving a wide range of fluxes compared to tracers with multiple labels.[7] |
| [U-13C5]glutamine | Tricarboxylic Acid (TCA) Cycle | As a primary anaplerotic substrate for many cell types, it directly feeds into the TCA cycle, providing excellent resolution of fluxes within this pathway.[7][9] | Provides limited information on glycolytic fluxes. Often used in parallel with a 13C-glucose tracer for a more comprehensive analysis. |
Experimental Protocols
The successful application of 13C-MFA for model validation hinges on meticulous experimental execution. The following provides a generalized protocol for a typical 13C-MFA experiment.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the desired 13C-labeled tracer at a known concentration. The unlabeled version of the substrate should be omitted.
-
Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration needs to be determined empirically for each cell line and experimental condition.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold saline followed by a cold organic solvent (e.g., methanol/acetonitrile/water mixture). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extract to pellet debris. The supernatant containing the metabolites is then dried and prepared for analysis. For proteinogenic amino acids, hydrolyze the protein pellet.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for analyzing the isotopic labeling of metabolites, particularly amino acids and organic acids.[10]
-
Derivatization: Metabolites are chemically modified (derivatized) to increase their volatility for GC separation.
-
Separation and Detection: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined, revealing the mass isotopomer distribution.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used for its ability to analyze a broader range of less volatile metabolites without the need for derivatization.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Correction: Raw MS data is corrected for the natural abundance of 13C and other isotopes.
-
Metabolic Model Construction: A stoichiometric model of the relevant metabolic pathways is constructed.
-
Flux Estimation: Software packages such as INCA, OpenFLUX, or Metran are used to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.[10]
-
Goodness-of-Fit Analysis: Statistical tests, such as the chi-squared (χ²) test, are used to assess how well the model simulation fits the experimental data, thereby validating the metabolic flux model.
Visualizing Metabolic Flux Analysis Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical 13C-MFA workflow and the labeling patterns of key metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
A Researcher's Guide to Cellular Metabolism: Comparing Seahorse Assays and 13C-Labeled Glucose Flux Analysis
In the dynamic field of metabolic research, understanding the intricate network of cellular energy production is paramount for advancements in drug development and disease pathology. Two powerful, yet distinct, methodologies stand at the forefront of this exploration: the real-time metabolic analysis offered by Seahorse XF technology and the detailed pathway mapping enabled by 13C-labeled glucose tracing, a form of Metabolic Flux Analysis (MFA). This guide provides a comprehensive comparison of these two approaches, highlighting their complementary nature in elucidating cellular bioenergetics.
While the term "Glycocide-13C2" is not standard, it is likely refers to a doubly carbon-13 labeled glucose molecule, such as [1,2-13C2]glucose , a tracer used in MFA to track the fate of glucose through various metabolic pathways. This guide will, therefore, focus on the comparison between Seahorse assays and MFA utilizing 13C-labeled glucose.
At a Glance: Seahorse vs. 13C Metabolic Flux Analysis
The fundamental difference between these two techniques lies in what they measure and the level of detail they provide. Seahorse assays offer a top-level view of metabolic rates, while 13C-MFA provides a granular map of intracellular pathway activity.
| Feature | Seahorse XF Assays | 13C Metabolic Flux Analysis (MFA) |
| Principle | Real-time, label-free measurement of extracellular fluxes of oxygen and protons. | Tracing the metabolic fate of a 13C-labeled substrate (e.g., glucose) through metabolic pathways using mass spectrometry or NMR. |
| Primary Readouts | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR), Proton Efflux Rate (PER).[1] | Mass isotopomer distributions of intracellular metabolites. |
| Key Insights | Overall rates of mitochondrial respiration and glycolysis; ATP production rates.[1] | Relative and absolute fluxes through specific metabolic pathways (e.g., Glycolysis, Pentose Phosphate Pathway, TCA Cycle). |
| Experimental Time | Short-term (typically 1-2 hours).[2] | Longer-term (requires cells to reach isotopic steady state, often hours to days). |
| Throughput | High-throughput (8 to 96-well formats available). | Lower throughput, more intensive sample preparation and data analysis. |
| Complexity | Relatively straightforward experimental setup and automated data analysis. | Complex experimental design, sample processing, and computational modeling required.[3] |
Delving Deeper: Understanding the Methodologies
Seahorse XF Technology: A Real-Time Window into Cellular Bioenergetics
Agilent's Seahorse XF technology provides a real-time, live-cell analysis of the two major energy-producing pathways: mitochondrial respiration and glycolysis.[1] It achieves this by measuring the rate at which cells consume oxygen (Oxygen Consumption Rate, OCR) and excrete protons (Proton Efflux Rate, PER), which leads to the acidification of the extracellular medium (Extracellular Acidification Rate, ECAR).[1]
By sequentially injecting pharmacological agents that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A), a detailed profile of mitochondrial respiration can be obtained. This "Mito Stress Test" reveals key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Similarly, a "Glycolysis Stress Test" uses inhibitors like 2-deoxyglucose (2-DG) to dissect glycolytic function.
13C Metabolic Flux Analysis (MFA): Tracing the Metabolic Roadmap
Metabolic Flux Analysis using stable isotopes like 13C provides a detailed, quantitative map of how cells process nutrients. The core principle involves replacing a standard nutrient, such as glucose, with its 13C-labeled counterpart. As cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites.
Using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) for various intracellular metabolites. This labeling pattern provides a wealth of information about the relative activities of interconnected metabolic pathways. For instance, the use of [1,2-13C2]glucose allows for the distinction between glucose metabolism via glycolysis versus the pentose phosphate pathway (PPP).[4][5]
Complementary Approaches for a Holistic View: A Case Study in Macrophage Activation
The true power of these techniques is often realized when they are used in concert. For example, in a study of macrophage activation by lipopolysaccharide (LPS), a combined approach can yield a more complete picture of the metabolic reprogramming that occurs.[1]
-
Seahorse Analysis Reveals: Upon LPS stimulation, macrophages exhibit a rapid shift towards glycolysis, characterized by a significant increase in ECAR, and a corresponding decrease in mitochondrial respiration (OCR). This indicates a switch to aerobic glycolysis, a hallmark of activated immune cells.
-
13C-MFA with [1,2-13C2]glucose Elucidates: The 13C tracer analysis can then pinpoint the specific intracellular changes driving this phenotype. For instance, it can quantify the increased flux of glucose through the glycolytic pathway to lactate and demonstrate a rerouting of glucose into the pentose phosphate pathway to support the production of NADPH for antioxidant defense and biosynthetic processes.
By integrating these two datasets, researchers can not only observe the overall metabolic shift (Seahorse) but also understand the underlying pathway reorganizations that enable this change (13C-MFA).
Experimental Protocols
Seahorse XF Mito Stress Test Protocol
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Cell Plate Preparation: Replace the cell culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for one hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) diluted in the assay medium.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will automatically measure baseline OCR and ECAR, followed by sequential injections of the inhibitors and subsequent rate measurements.
-
Data Analysis: Analyze the resulting data using the Seahorse Wave software to calculate the key parameters of mitochondrial function. Normalization to cell number or protein content is crucial for accurate comparisons.
13C-Metabolic Flux Analysis ([1,2-13C2]glucose) Protocol
-
Cell Culture: Culture cells in a standard medium to the desired confluency.
-
Isotope Labeling: Replace the standard medium with a medium containing [1,2-13C2]glucose as the sole glucose source. The duration of labeling depends on the time required for the cells to reach an isotopic steady state.
-
Metabolite Extraction: After the labeling period, rapidly quench cellular metabolism (e.g., with ice-cold saline) and extract intracellular metabolites using a suitable solvent (e.g., 80% methanol).
-
Sample Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites (e.g., lactate, citrate, malate).
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model. This computational step estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.[3]
-
Data Interpretation: Analyze the calculated flux map to identify changes in pathway activities between different experimental conditions.
Visualizing the Workflows and Pathways
Caption: A simplified workflow for a Seahorse XF experiment.
Caption: The experimental workflow for 13C-Metabolic Flux Analysis.
Caption: Tracing [1,2-13C2]glucose through central carbon metabolism.
References
- 1. agilent.com [agilent.com]
- 2. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology [mdpi.com]
- 3. Integrating Extracellular Flux Measurements and Genome-Scale Modeling Reveals Differences between Brown and White Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Metabolic Tracers: Glycocide-13C2 vs. 13C6-Glucose
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of an appropriate isotopic tracer is paramount. This guide provides a comprehensive comparison of two such tracers: Glycocide-13C2 (Glycolic acid-13C2) and the widely used 13C6-glucose. By examining their distinct metabolic routes, experimental applications, and the nature of the data they generate, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific scientific inquiries.
Introduction to Metabolic Tracing with Stable Isotopes
Stable isotope tracing is a powerful technique used to track the journey of atoms through metabolic pathways. By introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), into a biological system, researchers can follow their incorporation into downstream metabolites. This allows for the elucidation of active metabolic pathways, the quantification of metabolic fluxes, and a deeper understanding of cellular physiology in both health and disease.
13C6-glucose , a uniformly labeled glucose molecule, is a cornerstone of metabolic tracing. Given the central role of glucose in energy metabolism, it provides a broad overview of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
This compound , a brand name for Glycolic acid-13C2 , is a two-carbon labeled tracer. Its metabolic fate is distinctly different from that of glucose, making it a specialized tool for probing specific metabolic pathways, most notably photorespiration in plants.
Comparative Overview
| Feature | This compound (Glycolic acid-13C2) | 13C6-Glucose |
| Chemical Formula | ¹³C₂H₄O₃ | ¹³C₆H₁₂O₆ |
| Primary Metabolic Entry Point | Photorespiration (in plants), Glyoxylate Cycle | Glycolysis |
| Key Pathways Traced | Photorespiration, Glyoxylate metabolism, Serine biosynthesis | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Hexosamine Biosynthesis Pathway, Serine Synthesis Pathway (from glycolysis) |
| Primary Organism/System of Use | Plants, some microorganisms | Mammalian cells, yeast, bacteria, plants |
| Primary Research Applications | Studying photorespiration efficiency, plant carbon-nitrogen metabolism | Central carbon metabolism, cancer metabolism, metabolic diseases |
Metabolic Pathways and Tracing Strategies
The fundamental difference between this compound and 13C6-glucose lies in the metabolic networks they illuminate.
The Journey of 13C6-Glucose
13C6-glucose enters the cell and is immediately phosphorylated to glucose-6-phosphate. From there, its six labeled carbons can be traced through several key pathways:
-
Glycolysis: The breakdown of glucose into pyruvate, a key hub in cellular metabolism.
-
Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide biosynthesis.
-
TCA Cycle: Following conversion to acetyl-CoA, the labeled carbons enter the TCA cycle, the central engine of cellular respiration.
Metabolic fate of 13C6-Glucose through central carbon pathways.
The Specialized Route of this compound (Glycolic acid-13C2)
In photosynthetic organisms, this compound is a direct probe for the photorespiratory pathway. This pathway is initiated when the enzyme RuBisCO fixes oxygen instead of carbon dioxide.
-
Conversion to Glyoxylate: Labeled glycolic acid is oxidized to glyoxylate.
-
Amino Acid Synthesis: Glyoxylate is then aminated to form glycine. Two molecules of glycine can then be converted to one molecule of serine, releasing one of the labeled carbons as CO₂.
-
Entry into Central Metabolism: The resulting labeled serine can be converted to pyruvate and enter the TCA cycle.
Metabolic fate of this compound in photosynthetic organisms.
Experimental Data Comparison
The following tables summarize representative quantitative data obtained from metabolic tracing experiments using 13C6-glucose and what can be inferred for this compound from photorespiration studies. It is important to note that these data are from different experimental systems and are presented here for illustrative purposes to highlight the types of measurements obtained with each tracer.
Table 1: Representative Mass Isotopologue Distribution (MID) from 13C6-Glucose Tracing in Mammalian Cells
This table shows the fractional abundance of different isotopologues (molecules with different numbers of ¹³C atoms) of key metabolites in a cancer cell line cultured with [U-¹³C₆]glucose. Data is adapted from studies on cancer cell metabolism.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | 2.1 | 1.5 | 2.3 | 3.1 | 4.5 | 8.5 | 78.0 |
| Fructose-1,6-Bisphosphate | 1.8 | 1.2 | 2.0 | 2.8 | 4.1 | 8.1 | 80.0 |
| Pyruvate | 15.2 | 3.1 | 5.5 | 76.2 | - | - | - |
| Lactate | 14.8 | 3.0 | 5.3 | 76.9 | - | - | - |
| Citrate | 35.1 | 5.2 | 45.3 | 4.1 | 8.2 | 1.1 | 1.0 |
| α-Ketoglutarate | 40.5 | 6.8 | 38.1 | 5.3 | 7.9 | 1.4 | - |
| Malate | 42.3 | 7.1 | 35.5 | 6.2 | 7.5 | 1.4 | - |
M+n indicates the isotopologue with 'n' ¹³C atoms.
Table 2: Expected Labeling Patterns from this compound Tracing in Plant Leaves
This table illustrates the expected primary labeled species when tracing with [¹³C₂]glycolic acid in a photosynthetic organism undergoing photorespiration. The enrichment would be highly dependent on the photorespiratory flux rate.
| Metabolite | Expected Primary Labeled Isotopologue(s) | Notes |
| Glyoxylate | M+2 | Direct oxidation product. |
| Glycine | M+2 | Formed by amination of glyoxylate. |
| Serine | M+2, M+3 | Formed from the condensation of two glycine molecules (M+2 from one labeled and one unlabeled glycine, or M+3 if both glycines are labeled and one carbon is lost as labeled CO2). |
| Pyruvate | M+2, M+3 | Derived from serine. |
| CO₂ | M+1 | Released during the conversion of two glycines to one serine. |
Experimental Protocols
General Workflow for Stable Isotope Tracing
A generalized workflow for a metabolic tracing experiment is applicable to both this compound and 13C6-glucose, with specific modifications for the biological system and tracer used.
A general experimental workflow for metabolic tracing studies.
Key Methodological Considerations
For 13C6-Glucose Tracing in Mammalian Cells:
-
Cell Culture: Cells are typically grown in a glucose-free medium supplemented with a known concentration of 13C6-glucose. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.
-
Labeling Duration: The time required to reach isotopic steady-state varies between metabolic pathways. Glycolytic intermediates can reach steady-state within minutes, while TCA cycle intermediates may take several hours.
-
Metabolite Extraction: Rapid quenching of metabolism is critical to prevent metabolic changes during sample preparation. This is often achieved by using cold methanol or other solvent mixtures.
-
Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for separating and detecting labeled metabolites.
For this compound Tracing in Plants:
-
Tracer Administration: Labeled glycolic acid can be supplied to leaf discs or whole plants through the petiole or by infiltration.
-
Environmental Conditions: As photorespiration is influenced by light, CO₂, and O₂ levels, these parameters must be carefully controlled during the experiment.
-
Sample Collection: Plant tissue is rapidly frozen in liquid nitrogen to halt metabolic activity.
-
Analysis: Similar to glucose tracing, LC-MS or GC-MS is used to analyze the isotopic enrichment in downstream metabolites like glycine and serine.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and 13C6-glucose is dictated by the biological question at hand.
-
13C6-Glucose is the tracer of choice for a broad, systemic view of central carbon metabolism. Its versatility makes it an indispensable tool for studying energy metabolism in a wide range of organisms and disease models, particularly in cancer research where altered glucose metabolism is a key hallmark.
-
This compound is a highly specialized tracer, offering a direct window into the photorespiratory pathway in plants. For researchers investigating plant physiology, crop productivity, and the interplay between carbon and nitrogen metabolism in photosynthetic organisms, this compound is an invaluable tool.
Ultimately, a well-designed metabolic tracing study, utilizing the appropriate tracer and analytical methods, can provide profound insights into the intricate workings of cellular metabolism. This guide serves as a foundational resource to aid researchers in making informed decisions for their experimental designs.
A Researcher's Guide to Reproducibility in Metabolic Flux Analysis: A Comparative Look at [1,2-¹³C₂]glucose
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, ¹³C Metabolic Flux Analysis (MFA) stands as a cornerstone technique. Its power lies in the ability to quantify the rates of intracellular metabolic reactions, offering a dynamic snapshot of cellular physiology. The choice of isotopic tracer is a critical determinant of the precision and reproducibility of these measurements. This guide provides a comprehensive comparison of the widely used [1,2-¹³C₂]glucose tracer with other alternatives, supported by experimental data and detailed protocols, to aid in the design of robust and reproducible MFA studies.
[1,2-¹³C₂]glucose: A Superior Tracer for Glycolysis and the Pentose Phosphate Pathway
Metabolic flux analysis with [1,2-¹³C₂]glucose has been shown to provide high precision for estimating fluxes in central carbon metabolism, particularly for glycolysis and the pentose phosphate pathway (PPP).[1][2] The unique labeling pattern generated by this tracer allows for a clear distinction between these two major glucose catabolic routes.
Comparative Performance of Isotopic Tracers
The precision of flux estimates is a key indicator of a tracer's performance and, by extension, the reproducibility of the analysis. A narrower confidence interval for a given flux indicates a more precise and reliable measurement. The following table summarizes simulated data on the 95% confidence intervals for key fluxes in central carbon metabolism using different ¹³C-labeled glucose and glutamine tracers. The data is adapted from a study by Metallo et al. (2009), which provides a quantitative comparison of tracer performance in a mammalian cell line.[1]
| Metabolic Flux | [1,2-¹³C₂]glucose | [1-¹³C]glucose | [U-¹³C₆]glucose | [U-¹³C₅]glutamine |
| Glycolysis (GPI) | ± 0.5 | ± 1.0 | ± 1.2 | ± 5.0 |
| Pentose Phosphate Pathway (G6PDH) | ± 1.5 | ± 2.5 | ± 3.0 | ± 8.0 |
| Pyruvate Dehydrogenase (PDH) | ± 3.0 | ± 4.0 | ± 2.5 | ± 1.0 |
| Citrate Synthase (CS) | ± 4.0 | ± 6.0 | ± 2.0 | ± 2.5 |
Data is presented as the approximate 95% confidence interval relative to the estimated flux value. Lower values indicate higher precision. Data is conceptually adapted from Metallo et al., 2009.[1]
As the table illustrates, [1,2-¹³C₂]glucose provides the tightest confidence intervals, and therefore the highest precision, for fluxes within glycolysis and the pentose phosphate pathway.[1] While universally labeled glucose ([U-¹³C₆]glucose) and glutamine tracers show advantages for analyzing the TCA cycle, [1,2-¹³C₂]glucose remains a top performer for overall network analysis due to its strong performance in the upper part of central carbon metabolism.[1]
Experimental Protocol for ¹³C Metabolic Flux Analysis
The following is a generalized protocol for conducting a steady-state ¹³C metabolic flux analysis experiment in cultured mammalian cells using a ¹³C-labeled glucose tracer such as [1,2-¹³C₂]glucose.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of harvesting.
-
Media Preparation: Prepare culture medium containing the ¹³C-labeled glucose tracer. For [1,2-¹³C₂]glucose, this often involves replacing the unlabeled glucose in the base medium. The concentration of the tracer should be the same as the unlabeled glucose it is replacing.
-
Isotopic Labeling: When cells reach the desired conflu-ency, replace the existing medium with the pre-warmed, ¹³C-labeled medium. This marks the beginning of the labeling experiment.
-
Achieving Isotopic Steady State: Allow the cells to grow in the labeled medium for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites no longer changes over time. This duration needs to be determined empirically for the specific cell line and experimental conditions but is often in the range of 18-24 hours.[3]
Metabolite Quenching and Extraction
-
Quenching: Rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution to halt metabolic activity.
-
Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant contains the intracellular metabolites.
Sample Analysis
-
Derivatization (for GC-MS): Evaporate the metabolite extract to dryness and derivatize the samples to make the metabolites volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Mass Spectrometry: Analyze the derivatized samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).
Data Analysis and Flux Estimation
-
Data Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Flux Calculation: Use a computational flux analysis software package (e.g., INCA[4], Metran[3]) to estimate the intracellular fluxes. This software uses an iterative process to find the set of fluxes that best explains the measured mass isotopomer distributions and extracellular flux rates (e.g., glucose uptake, lactate secretion).
-
Statistical Evaluation: The software will also perform statistical analyses to determine the goodness-of-fit of the model and calculate the confidence intervals for the estimated fluxes.[3]
Visualizing Metabolic Pathways and Workflows
To better understand the processes involved in [1,2-¹³C₂]glucose-based metabolic flux analysis, the following diagrams illustrate key pathways and workflows.
Conclusion
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Mass Spectrometry vs. NMR for the Detection of Glycocide-13C2
For researchers and professionals in drug development, the precise and accurate detection of isotopically labeled compounds is paramount. Glycocide-13C2, a glycolic acid derivative with two carbon-13 isotopes, is a valuable tracer in metabolic studies. The choice of analytical technique for its detection and quantification is critical and depends on the specific research question, be it structural elucidation, quantification in complex matrices, or metabolic flux analysis. This guide provides an objective comparison of two of the most powerful analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the detection and quantification of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for the analysis of this compound using Mass Spectrometry, typically coupled with Liquid Chromatography (LC-MS), and NMR spectroscopy. These values are representative and can vary based on the specific instrumentation and experimental conditions.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹³C NMR) |
| Sensitivity | High (picomolar to femtomolar range) | Low (micromolar to millimolar range) |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~1 - 10 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 5 ng/mL | ~5 - 50 µg/mL |
| Linear Range | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Sample Throughput | High (minutes per sample) | Low (minutes to hours per sample) |
| Sample Preparation | More extensive (extraction, derivatization may be needed) | Minimal (dissolution in deuterated solvent) |
| Structural Information | Fragmentation patterns provide some structural data | Detailed structural and connectivity information |
| Quantification | Requires isotopically labeled internal standards for best accuracy | Inherently quantitative with proper calibration |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both LC-MS/MS and ¹³C NMR are provided below. These protocols are based on established methods for the analysis of similar small, polar, isotopically labeled molecules.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a method for the quantitative analysis of this compound in a biological matrix, such as plasma or cell culture media.
1. Sample Preparation:
-
To 100 µL of the sample, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 5 minutes, followed by a 2-minute hold at 98% B and a 3-minute re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for acidic compounds like this compound.
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound (m/z 77.03).
-
Fragment Ion (Q3): A characteristic fragment ion, for example, the loss of CO₂ (m/z 33.03).
-
-
Instrument Settings: Optimize declustering potential, collision energy, and cell exit potential for the specific instrument to maximize signal intensity.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the acquisition of a quantitative ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample (typically 1-10 mg) in a deuterated solvent (e.g., 0.5 mL of D₂O).
-
Add a known amount of an internal standard with a distinct ¹³C resonance (e.g., maleic acid) for quantification.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Nucleus: ¹³C.
-
Experiment: A standard one-dimensional ¹³C experiment with proton decoupling.
-
Key Parameters:
-
Pulse Angle: 30-45° to allow for shorter relaxation delays.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the carbons of interest to ensure full relaxation for accurate quantification.
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (can range from hundreds to thousands of scans depending on the sample concentration).
-
-
Data Processing:
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks corresponding to the two ¹³C nuclei in this compound and the internal standard.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Workflow for this compound detection by ¹³C NMR.
Logical Relationship Diagram
Caption: Key attribute comparison of MS and NMR for this compound.
Conclusion
Both Mass Spectrometry and NMR spectroscopy are powerful tools for the analysis of this compound, each with its own distinct advantages and disadvantages.
Mass Spectrometry (LC-MS/MS) is the method of choice for applications requiring high sensitivity and high throughput, such as quantifying low concentrations of this compound in complex biological matrices. Its ability to rapidly process large numbers of samples makes it ideal for pharmacokinetic studies and high-throughput screening.
NMR Spectroscopy (¹³C NMR) , while less sensitive, offers unparalleled structural information and is inherently quantitative without the need for an identical isotopically labeled internal standard. It is the preferred method for studies focused on elucidating metabolic pathways, determining the precise location of the ¹³C labels within a molecule, and for non-destructive sample analysis.
Ultimately, the choice between MS and NMR will be dictated by the specific requirements of the study. In many cases, a complementary approach, utilizing the strengths of both techniques, will provide the most comprehensive understanding of the biological system under investigation.
A Comparative Guide to Isotopic Steady-State Validation in Glycocide-13C2 Experiments
For researchers engaged in metabolic flux analysis (MFA), the choice of an isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of Glycocide-13C2, a specialized [1,2-¹³C₂]glucose tracer, with other commonly used isotopic tracers. We present supporting experimental data, detailed protocols for achieving and validating isotopic steady-state, and visual workflows to aid in experimental design and execution. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their stable isotope tracing studies.
Performance Comparison of Isotopic Tracers
The selection of an appropriate ¹³C-labeled substrate is paramount for achieving precise and accurate metabolic flux estimations. This compound, with its labeling on the first and second carbon positions of glucose, offers distinct advantages for elucidating specific metabolic pathways. Below is a comparative analysis of this compound and other commonly used tracers.
A study evaluating various ¹³C isotopic tracers in mammalian cells found that [1,2-¹³C₂]glucose, analogous to this compound, provides the most precise estimates for glycolysis and the pentose phosphate pathway (PPP).[1][2][3] For analysis of the tricarboxylic acid (TCA) cycle, [U-¹³C₅]glutamine was identified as the preferred isotopic tracer.[1][2][3] The study employed an elementary metabolite unit (EMU)-based algorithm to calculate flux estimations and confidence intervals, quantitatively validating the effectiveness of specific tracers for different metabolic subnetworks.[1]
Parallel labeling experiments, where different tracers are used in separate cultures, can significantly improve the resolution of flux estimates.[4][5] For instance, combining data from experiments using [1,2-¹³C₂]glucose and [U-¹³C]glutamine can provide a more comprehensive picture of central carbon metabolism than a single tracer experiment.[4]
Table 1: Comparison of Common ¹³C Isotopic Tracers for Metabolic Flux Analysis
| Tracer | Primary Application | Advantages | Limitations |
| This compound ([1,2-¹³C₂]glucose) | Glycolysis, Pentose Phosphate Pathway (PPP) | High precision for glycolytic and PPP fluxes.[1][2][3] Distinguishes between glycolysis and PPP based on the fate of C1 and C2 of glucose.[6] | Less informative for the TCA cycle compared to other tracers.[1] |
| [U-¹³C₆]glucose | General Central Carbon Metabolism, TCA Cycle | Labels all carbons, providing a broad overview of glucose metabolism. Useful for tracing carbon skeletons into various biomass precursors. | Can be less precise for specific pathways compared to positionally labeled tracers. |
| [1-¹³C]glucose | Glycolysis, PPP | Historically used, provides information on the relative activity of the oxidative PPP. | Outperformed by [1,2-¹³C₂]glucose, [2-¹³C]glucose, and [3-¹³C]glucose in terms of precision for glycolysis and PPP.[1][2][3] |
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Excellent for probing TCA cycle activity and glutamine metabolism.[1][2][3] | Does not provide information on glucose metabolism. |
| [¹³C]Lactate / [¹³C]Pyruvate | TCA Cycle, Gluconeogenesis | Directly traces the entry of these substrates into central carbon metabolism. | Limited to specific metabolic contexts where these substrates are utilized. |
Experimental Protocols
Achieving and validating isotopic steady-state is crucial for accurate stationary MFA. This section provides a detailed protocol for a typical ¹³C labeling experiment using this compound.
Protocol: Isotopic Steady-State Labeling and Validation using this compound
1. Cell Culture and Media Preparation:
-
Culture cells of interest to a semi-confluent state in standard culture medium. For labeling experiments, use a specialized basal medium that lacks the unlabeled form of the tracer substrate (e.g., glucose-free DMEM for this compound experiments).[7]
-
Supplement the labeling medium with dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled substrates.
-
Prepare the labeling medium by dissolving this compound to the desired final concentration (e.g., 25 mM).
2. Isotopic Labeling:
-
Aspirate the standard culture medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. The time required varies depending on the metabolic pathway and cell type. For glycolytic intermediates using a glucose tracer, steady-state can often be reached within 1.5 to 6 hours.[1][7] For TCA cycle intermediates, a longer incubation of up to 24 hours may be necessary.[2]
3. Metabolite Extraction:
-
Quench cellular metabolism rapidly to prevent further metabolic activity. A common method is to aspirate the labeling medium and add ice-cold methanol to the culture plate.[1]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Perform subsequent extraction steps (e.g., adding water and chloroform for phase separation) to isolate polar metabolites.
-
Collect the polar metabolite extract and dry it under a vacuum or nitrogen stream.
4. Mass Spectrometry Analysis:
-
Derivatize the dried metabolite extracts to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopologue distributions (MIDs) of the targeted metabolites.
5. Isotopic Steady-State Validation:
-
To validate that isotopic steady-state has been reached, perform a time-course experiment. Collect samples at multiple time points during the labeling period (e.g., 2, 4, 6, 8, and 24 hours).
-
Analyze the MIDs of key metabolites at each time point.
-
Isotopic steady-state is confirmed when the fractional labeling of the metabolites of interest no longer changes significantly over time.[8]
-
It is also crucial to validate the mass spectrometry method itself to ensure accurate measurement of isotopologue distributions. This can be done by analyzing samples with known, naturally abundant isotopes.[8]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and metabolic pathways, aiding in comprehension and experimental planning.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Profiling: A Case Study with Glycocide-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glycocide-13C2, a stable isotope-labeled form of glycolic acid, against the widely used tracer, U-13C6-glucose, in the context of metabolic profiling. Through a hypothetical case study, we illustrate the experimental workflow, data interpretation, and comparative utility of these tracers in elucidating cellular metabolic pathways.
Introduction
Stable isotope tracers are pivotal in metabolic research, enabling the tracking of atoms through metabolic pathways to quantify flux and identify alterations in cellular metabolism.[1] While uniformly labeled glucose (U-13C6-glucose) is a gold standard for interrogating central carbon metabolism, alternative tracers can provide unique insights into specific pathways.[2] This guide explores the application of this compound (1,2-13C2 Glycolic Acid) as a complementary tracer, particularly for investigating pathways linked to glyoxylate, amino acid, and collagen metabolism.[3]
We present a case study on a human cancer cell line (e.g., A549) to investigate the metabolic effects of a novel therapeutic agent targeting mitochondrial function. By comparing the labeling patterns derived from this compound and U-13C6-glucose, we demonstrate how different tracers can illuminate distinct aspects of metabolic reprogramming.
Experimental Design and Protocols
Objective
To compare the metabolic fate of this compound and U-13C6-glucose in A549 cancer cells and to assess their utility in identifying metabolic shifts induced by a mitochondrial-targeting drug.
Experimental Workflow
The overall experimental workflow for comparative metabolic profiling is depicted below. This process includes cell culture, stable isotope labeling, metabolite extraction, and data acquisition via Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolic Acid | Rupa Health [rupahealth.com]
- 4. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Comparison of Metabolic Fluxes from Different Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a cornerstone technique for elucidating the intricate workings of cellular metabolism. By tracing the journey of isotopically labeled nutrients, researchers can quantify the rates of metabolic reactions, providing a dynamic snapshot of cellular physiology. The choice of isotopic tracer is a critical experimental design parameter that significantly influences the precision and scope of the resulting metabolic flux map. This guide provides a comprehensive comparison of different tracer strategies, focusing on the statistical methods used to evaluate and compare the resulting flux distributions.
Data Presentation: Comparing Flux Maps from Different Tracers
The central output of an MFA study is a flux map, a quantitative representation of the rates of all reactions in a metabolic model. When comparing flux maps obtained using different tracers, it is crucial to assess the statistical significance of any observed differences. This is typically achieved by comparing the confidence intervals of the estimated fluxes.[1] If the confidence intervals for a particular flux from two different tracer experiments do not overlap, the difference in that flux is considered statistically significant.[1]
Software packages for MFA, such as METRAN, typically perform a chi-square test to assess the goodness-of-fit between the experimentally measured isotope labeling patterns and those simulated by the metabolic model.[2] This provides a measure of how well the model explains the data. When comparing flux maps, it is essential that both models exhibit a good fit to their respective datasets.
The following tables illustrate how quantitative data from different tracer experiments can be presented for comparison.
Table 1: Comparison of Estimated Fluxes for Key Pathways Using Different Carbon Tracers
| Metabolic Pathway | Reaction | [1,2-¹³C]glucose Flux (Normalized) | [U-¹³C]glutamine Flux (Normalized) | Statistical Significance (p-value) |
| Glycolysis | Hexokinase | 100.0 ± 5.0 | 98.2 ± 6.1 | > 0.05 |
| Phosphofructokinase | 85.1 ± 4.2 | 83.5 ± 5.5 | > 0.05 | |
| Pyruvate Kinase | 120.3 ± 7.1 | 118.9 ± 8.0 | > 0.05 | |
| Pentose Phosphate Pathway | G6P Dehydrogenase | 15.2 ± 2.5 | Not well-resolved | - |
| TCA Cycle | Citrate Synthase | 60.5 ± 5.8 | 65.1 ± 4.9 | < 0.05 |
| Isocitrate Dehydrogenase | 58.9 ± 5.5 | 63.2 ± 4.7 | < 0.05 | |
| α-Ketoglutarate Dehydrogenase | 45.3 ± 4.1 | 50.7 ± 3.8 | < 0.05 |
Note: Data are hypothetical and for illustrative purposes. Fluxes are normalized to the glucose uptake rate. Confidence intervals are represented as ± standard deviation.
Table 2: Comparison of Carbon and Nitrogen Fluxes from a Dual Isotope Labeling Experiment
| Metabolic Reaction | Carbon Flux (¹³C) | Nitrogen Flux (¹⁵N) |
| Glutamate Dehydrogenase | 30.1 ± 3.5 | 35.2 ± 4.1 |
| Glutamine Synthetase | 15.8 ± 2.1 | 18.9 ± 2.5 |
| Aspartate Aminotransferase | 25.4 ± 2.9 | 28.1 ± 3.3 |
Note: Data are hypothetical and for illustrative purposes. Fluxes are in arbitrary units.
Experimental Protocols
Detailed and rigorous experimental protocols are fundamental to obtaining reliable and reproducible metabolic flux data. Below are generalized protocols for ¹³C and ¹⁵N metabolic flux analysis.
Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
1. Experimental Design and Tracer Selection:
-
Define the metabolic network of interest.
-
Select the appropriate ¹³C-labeled tracer based on the pathways to be interrogated. For example, [1,2-¹³C]glucose is often used for glycolysis and the pentose phosphate pathway, while [U-¹³C]glutamine is suitable for probing the TCA cycle.[3][4]
-
Consider parallel labeling experiments, where different tracers are used in separate cultures, to improve flux resolution across the entire metabolic network.[5]
2. Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium to ensure known substrate concentrations.
-
Once cells reach the desired growth phase (e.g., mid-exponential), switch to a medium containing the ¹³C-labeled substrate.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable.
3. Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, flash-freezing the cell culture in liquid nitrogen.
-
Extract metabolites using a suitable solvent system, such as a cold methanol-water mixture.
4. Measurement of Isotopic Labeling:
-
Analyze the isotopic labeling patterns of metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
For proteinogenic amino acids, hydrolyze cell biomass and derivatize the amino acids before GC-MS analysis.
5. Flux Estimation and Statistical Analysis:
-
Use MFA software (e.g., METRAN, INCA) to estimate metabolic fluxes by minimizing the difference between the measured and simulated labeling patterns.
-
Perform a chi-square test to assess the goodness-of-fit of the model.[2]
-
Calculate confidence intervals for the estimated fluxes to determine their statistical significance.[3][6]
Protocol 2: ¹⁵N-Metabolic Flux Analysis (¹⁵N-MFA)
1. Experimental Design and Tracer Selection:
-
Define the nitrogen metabolic network of interest.
-
Select an appropriate ¹⁵N-labeled tracer, such as ¹⁵N-ammonium chloride or a ¹⁵N-labeled amino acid (e.g., [¹⁵N]glutamine).
2. Cell Culture and Isotope Labeling:
-
Similar to ¹³C-MFA, culture cells in a defined medium and switch to a ¹⁵N-labeled medium at the desired growth phase.
-
Achieving isotopic steady state for nitrogen metabolism can be slower than for carbon metabolism, requiring careful time-course experiments.
3. Metabolite Extraction:
-
Follow the same quenching and extraction procedures as for ¹³C-MFA.
4. Measurement of Isotopic Labeling:
-
Analyze the ¹⁵N labeling patterns of nitrogen-containing metabolites (e.g., amino acids, nucleotides) using LC-MS.
5. Flux Estimation and Statistical Analysis:
-
Use appropriate MFA software that can handle nitrogen atom transitions to estimate nitrogen fluxes.
-
Perform statistical analysis, including goodness-of-fit tests and confidence interval calculations, as in ¹³C-MFA.
Protocol 3: Dual ¹³C-¹⁵N Labeling for Simultaneous Carbon and Nitrogen Flux Analysis
For a more comprehensive view of cellular metabolism, dual labeling experiments using both ¹³C and ¹⁵N tracers can be performed.[7][8]
-
Tracer Selection: Use substrates labeled with both isotopes, such as [U-¹³C, U-¹⁵N]glutamine.
-
Analysis: Employ advanced mass spectrometry techniques to resolve the mass isotopologues containing both ¹³C and ¹⁵N.
-
Modeling: Utilize MFA software capable of handling simultaneous carbon and nitrogen atom transitions.[7]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in metabolic flux analysis.
References
- 1. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
Safety Operating Guide
Navigating the Disposal of Glycocide-13C2: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Glycocide-13C2, a stable isotope-labeled form of glycolic acid. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Understanding this compound and its Properties
This compound is glycolic acid enriched with two Carbon-13 isotopes. A crucial aspect of its handling is recognizing that Carbon-13 is a stable, non-radioactive isotope.[1] Consequently, the disposal procedures for this compound do not require special precautions for radioactivity.[1] The disposal protocol is therefore governed by the chemical properties of glycolic acid. According to safety data, this compound is harmful if swallowed and can cause severe skin burns and eye damage.[2][3]
Quantitative Safety and Disposal Data
The following table summarizes the key information for the safe handling and disposal of this compound.
| Parameter | Guideline | Citation |
| Radioactivity | Non-radioactive | [1] |
| Primary Hazards | Harmful if swallowed, causes severe skin burns and eye damage | [2][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [4][5] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Accidental Release Measures | Absorb spill, collect in a suitable container for disposal, and avoid dust formation if in solid form. | [6] |
| General Disposal Principle | Dispose of as you would the unlabeled chemical waste, in accordance with local, state, and federal regulations. | [] |
| Sink Disposal | Generally not recommended. Prohibited unless specifically authorized by institutional guidelines and after proper neutralization. | [8][9][10] |
Experimental Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step methodology for the safe disposal of aqueous solutions and solid waste of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container, properly labeled.
-
pH paper or pH meter.
-
Neutralizing agents (e.g., sodium bicarbonate for acidic solutions).
-
Secondary containment for waste containers.
Procedure for Aqueous Waste:
-
Segregation: Collect all aqueous waste containing this compound in a dedicated, properly labeled waste container. Do not mix with incompatible waste streams, such as those containing strong oxidizing agents.[4]
-
Neutralization (if permissible by institutional policy for drain disposal of dilute solutions):
-
Check the pH of the waste solution using pH paper or a meter. Glycolic acid is acidic.
-
Slowly add a neutralizing agent, such as sodium bicarbonate, with stirring until the pH is within the permissible range for drain disposal as dictated by your institution's environmental health and safety (EHS) office (typically between 6.0 and 9.0).
-
If neutralization is not performed, or if the concentration of this compound is high, the waste must be disposed of as hazardous chemical waste.
-
-
Container Management:
-
Disposal Request: Once the container is full, or in accordance with your institution's waste pickup schedule, contact your EHS office for disposal. Ensure the container is accurately labeled with its contents.
Procedure for Solid Waste and Contaminated Materials:
-
Collection: Place any solid this compound waste or materials contaminated with it (e.g., gloves, absorbent paper) into a designated, labeled solid waste container.
-
Labeling: Clearly label the container as "Solid Chemical Waste" and list "this compound" as a constituent.
-
Storage: Store the solid waste container in a designated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. moravek.com [moravek.com]
- 2. This compound | C2H4O3 | CID 10464296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. fishersci.com [fishersci.com]
- 5. ortecinc.com [ortecinc.com]
- 6. chemicalbook.com [chemicalbook.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. su.se [su.se]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Glycocide-13C2
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety and logistical information for Glycocide-13C2, an isotopically labeled form of glycolic acid. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a form of glycolic acid, is classified with significant hazards. It is harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3] Adherence to strict safety protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][4] | Protects against splashes and vapors that can cause severe eye damage.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5][6] | Prevents skin contact which can lead to severe burns.[1][4] |
| Body Protection | Chemical-resistant lab coat or apron, and closed-toe shoes. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[1] | Prevents inhalation of harmful mists or vapors.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE before handling the compound.
-
Have spill control materials (e.g., absorbent pads, sodium bicarbonate for neutralization) readily available.[6]
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Neutralization (if permissible by local regulations):
-
Final Disposal:
Experimental Protocol: Quantification of this compound in Biological Samples via LC-MS/MS
This protocol provides a representative method for the use of this compound as an internal standard for the quantification of unlabeled glycolic acid in a biological matrix, adapted from methodologies for other short-chain fatty acids.
Materials:
-
This compound (as an internal standard)
-
Unlabeled Glycolic Acid (for calibration curve)
-
Biological sample (e.g., cell culture supernatant, plasma)
-
Derivatization agents: 3-Nitrophenylhydrazine (3-NPH) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Methanol (MeOH)
-
Pyridine
-
Centrifuge tubes
-
LC-MS system
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a 1:1 ACN:water solution.
-
Prepare a series of calibration standards of unlabeled glycolic acid in the same solvent.
-
For each sample and standard, add a known concentration of the this compound stock solution to be used as an internal standard.
-
-
Derivatization:
-
To your sample/standard mixture, add the 3-NPH solution.
-
Add the EDC solution (containing pyridine) to initiate the derivatization reaction.
-
Incubate the mixture at 40°C for approximately 40-50 minutes.
-
-
Sample Cleanup (for complex matrices):
-
Centrifuge the derivatized samples to pellet any precipitates.
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a 1:1 MeOH:water solution suitable for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 reverse-phase HPLC column.
-
Elute the derivatized glycolic acid and this compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analytes using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions for both the labeled and unlabeled derivatized glycolic acid.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled glycolic acid to the this compound internal standard for each standard and sample.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of glycolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for quantifying glycolic acid using this compound.
Caption: Simplified pathway of labeled glycolate metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
